Product packaging for 3,7-Di-O-methylducheside A(Cat. No.:CAS No. 134737-05-6)

3,7-Di-O-methylducheside A

Cat. No.: B144046
CAS No.: 134737-05-6
M. Wt: 207.29 g/mol
InChI Key: MKWKNSIESPFAQN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-aminoethanesulfonic acid is an alkanesulfonic acid that is cyclohexanamine in which one of the amino hydrogens is substituted by a 2-sulfoethyl group. It is used as a buffer (pH range of 8.6-10.0) for studying pH-dependent processes in enzymology. It has a role as a Good's buffer substance. It is an alkanesulfonic acid and a secondary aliphatic amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3S B144046 3,7-Di-O-methylducheside A CAS No. 134737-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylamino)ethanesulfonic acid
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InChI

InChI=1S/C8H17NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,10,11,12)
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InChI Key

MKWKNSIESPFAQN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NCCS(=O)(=O)O
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Molecular Formula

C8H17NO3S
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Related CAS

3076-05-9 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID7059274
Record name 2-(Cyclohexylamino)ethanesulfonic acid
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Molecular Weight

207.29 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 2-(N-Cyclohexylamino)ethanesulfonic acid
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CAS No.

103-47-9, 134737-05-6, 68990-09-0
Record name 2-(Cyclohexylamino)ethanesulfonic acid
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Foundational & Exploratory

Unveiling 3,7-Di-O-methylducheside A: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of 3,7-Di-O-methylducheside A, a hydrolyzable tannin with potential applications in pharmaceutical research. The information presented herein is based on the foundational research that first identified this compound.

Natural Source

This compound is a naturally occurring compound isolated from the plant Duchesnea indica , commonly known as mock strawberry or Indian strawberry. This perennial herb, belonging to the Rosaceae family, has a history of use in traditional medicine. The primary research identifying this compound was conducted on this plant, highlighting it as the principal known natural source.

Isolation Methodology

The isolation of this compound from Duchesnea indica involves a multi-step process of extraction and chromatographic separation. The foundational method, as outlined in the primary literature, provides the basis for obtaining this compound in a purified form.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Duchesnea indica.

Isolation_Workflow plant_material Dried whole plant of Duchesnea indica extraction Extraction with Methanol-Water plant_material->extraction concentration Concentration of Extract extraction->concentration partition Partition with Ethyl Acetate (B1210297) concentration->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography_1 Column Chromatography (Sephadex LH-20) ethyl_acetate_fraction->column_chromatography_1 fraction_collection_1 Fraction Collection column_chromatography_1->fraction_collection_1 column_chromatography_2 Column Chromatography (MCI gel CHP-20P) fraction_collection_1->column_chromatography_2 fraction_collection_2 Fraction Collection column_chromatography_2->fraction_collection_2 hplc Preparative HPLC fraction_collection_2->hplc pure_compound This compound hplc->pure_compound

Figure 1: General experimental workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocols are based on the established methodology for the isolation of hydrolyzable tannins from plant materials and are adapted from the primary research publication.

1. Plant Material and Extraction:

  • Air-dried whole plants of Duchesnea indica are pulverized.

  • The powdered plant material is extracted with a mixture of methanol (B129727) and water (e.g., 80% methanol) at room temperature.

  • The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.

  • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The concentrated aqueous extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity.

  • A key step involves partitioning with ethyl acetate to separate compounds of intermediate polarity, including this compound.

  • The ethyl acetate fraction is collected and concentrated.

3. Column Chromatography:

  • Sephadex LH-20 Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20. Elution is typically performed with a gradient of methanol in water or ethanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • MCI gel CHP-20P Chromatography: Fractions containing the target compound are further purified by column chromatography on MCI gel CHP-20P, using a water-methanol gradient as the eluent.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Final purification is achieved by preparative HPLC on a reversed-phase column (e.g., ODS).

  • A typical mobile phase would be a gradient of acetonitrile (B52724) in water containing a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the literature.

ParameterValue
Molecular Formula C₂₂H₂₀O₁₂
Molecular Weight 476.39 g/mol
Yield Not explicitly stated in publicly available abstracts, requires full-text access
Optical Rotation Requires full-text access for specific values
UV λmax (MeOH) Requires full-text access for specific values
¹H-NMR (Acetone-d₆) Requires full-text access for detailed spectral data
¹³C-NMR (Acetone-d₆) Requires full-text access for detailed spectral data

Note: Detailed quantitative data such as yield and specific spectroscopic values are contained within the primary research article and are not available in publicly accessible abstracts. Access to the full publication is required for this information.

Structure and Characterization

This compound is a hydrolyzable tannin, a class of polyphenolic compounds characterized by a central glucose core esterified with gallic acid and its derivatives. The structure of this compound was elucidated through extensive spectroscopic analysis, including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound. Research on related hydrolyzable tannins suggests potential biological activities, including antioxidant and enzyme inhibitory effects. Further investigation is required to elucidate the specific biological functions and mechanisms of action of this compound.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The detailed experimental protocols require a laboratory setting with appropriate safety precautions. For complete and detailed information, it is imperative to consult the primary scientific literature:

  • Okuda, T., Yoshida, T., & Hatano, T. (1991). Tannins and related compounds. CV. This compound and ducheside B, two new hydrolyzable tannins from Duchesnea indica. Chemical and Pharmaceutical Bulletin, 39(6), 1465-1469.

The Putative Biosynthesis of 3,7-Di-O-methylducheside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of 3,7-Di-O-methylducheside A, a methylated and glycosylated derivative of ellagic acid. Contrary to initial hypotheses suggesting an iridoid origin, evidence strongly indicates that its biosynthesis originates from the shikimate pathway, leading to the formation of gallic acid, the foundational precursor to ellagic acid. This document provides a comprehensive overview of the proposed enzymatic steps, from the initial stages of the shikimate pathway to the final tailoring reactions of methylation and glycosylation. Detailed experimental protocols for the characterization of key enzyme families involved in this pathway are provided, alongside a summary of relevant quantitative data to facilitate further research and metabolic engineering efforts. The logical flow of the biosynthetic pathway and associated experimental workflows are visualized through detailed diagrams rendered in the DOT language.

Introduction

This compound is a specialized plant metabolite belonging to the class of ellagic acid derivatives. Ellagic acid and its derivatives are known for their significant biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties, making them of great interest to the pharmaceutical and nutraceutical industries[1]. The compound is understood to be structurally related to Ducheside A, which has been identified as 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside, isolated from Duchesnea indica[2]. Therefore, this guide will focus on the biosynthesis of a di-O-methylated ellagic acid xyloside. The biosynthetic route is proposed to commence with the shikimate pathway, diverging to produce gallic acid, which then undergoes oxidative dimerization to form the ellagic acid scaffold. Subsequent modifications by O-methyltransferases (OMTs) and glycosyltransferases (GTs) yield the final product. Understanding this pathway is crucial for the potential biotechnological production of this and similar bioactive compounds.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be divided into three main stages:

  • Formation of the Gallic Acid Precursor: This stage involves the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other aromatic compounds[3].

  • Synthesis of the Ellagic Acid Core: Gallic acid is converted to ellagic acid through the formation of ellagitannins, which are hydrolyzable tannins[1][4].

  • Tailoring Reactions: The ellagic acid core undergoes methylation and glycosylation to yield the final product.

Stage 1: Biosynthesis of Gallic Acid

Gallic acid is derived from 3-dehydroshikimate, an intermediate of the shikimate pathway. The key enzymatic step is the dehydrogenation of 3-dehydroshikimate, catalyzed by shikimate dehydrogenase (SDH) [5][6][7].

  • Key Intermediates: Erythrose 4-phosphate, Phosphoenolpyruvate, 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), 3-Dehydroquinate, 3-Dehydroshikimate.

  • Key Enzyme: Shikimate Dehydrogenase (SDH).

Stage 2: Formation of Ellagic Acid

The conversion of gallic acid to ellagic acid is not a direct dimerization but proceeds through the formation of gallotannins and ellagitannins.

  • Activation of Gallic Acid: Gallic acid is first activated by UDP-glucose to form 1-O-galloyl-β-D-glucose , a reaction catalyzed by a UDP-glucosyltransferase (UGT) .

  • Formation of Pentagalloylglucose (B1669849): Through a series of reactions involving galloyl-β-D-glucose as a galloyl donor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose is formed. This is a central intermediate in the biosynthesis of hydrolyzable tannins[1].

  • Oxidative Coupling: Two adjacent galloyl groups on pentagalloylglucose undergo oxidative C-C coupling to form a hexahydroxydiphenoyl (HHDP) group. This reaction is likely catalyzed by a laccase or peroxidase.

  • Hydrolysis: The resulting ellagitannin can be hydrolyzed by ellagitannase to release ellagic acid[8][9].

Stage 3: Methylation and Glycosylation

The final steps involve the specific methylation and glycosylation of the ellagic acid scaffold.

  • O-Methylation: Two hydroxyl groups on the ellagic acid molecule are methylated. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . For this compound, this would occur at the 3 and 7 positions.

  • O-Glycosylation (Xylosylation): A xylose sugar moiety is attached to one of the hydroxyl groups of the di-methylated ellagic acid. This is catalyzed by a UDP-sugar glycosyltransferase (UGT) , specifically a xylosyltransferase , using UDP-xylose as the sugar donor.

Visualization of the Biosynthetic Pathway and Workflows

Biosynthesis of this compound cluster_0 Shikimate Pathway cluster_1 Ellagic Acid Formation cluster_2 Tailoring Reactions Erythrose 4-P Erythrose 4-P DAHP DAHP Erythrose 4-P->DAHP PEP PEP PEP->DAHP 3-Dehydroquinate 3-Dehydroquinate DAHP->3-Dehydroquinate ... 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate Gallic Acid Gallic Acid 3-Dehydroshikimate->Gallic Acid Shikimate Dehydrogenase 1-O-galloyl-β-D-glucose 1-O-galloyl-β-D-glucose Gallic Acid->1-O-galloyl-β-D-glucose UGT Pentagalloylglucose Pentagalloylglucose 1-O-galloyl-β-D-glucose->Pentagalloylglucose ... Ellagitannin Ellagitannin Pentagalloylglucose->Ellagitannin Oxidative Coupling Ellagic Acid Ellagic Acid Ellagitannin->Ellagic Acid Hydrolysis 3,7-Di-O-methyl Ellagic Acid 3,7-Di-O-methyl Ellagic Acid Ellagic Acid->3,7-Di-O-methyl Ellagic Acid 2x OMT (SAM) This compound This compound 3,7-Di-O-methyl Ellagic Acid->this compound UGT (UDP-Xylose)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Assay & Analysis Transcriptome Analysis Transcriptome Analysis Candidate Gene Selection Candidate Gene Selection Transcriptome Analysis->Candidate Gene Selection Gene Cloning Gene Cloning Candidate Gene Selection->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Cell Lysis Cell Lysis Heterologous Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Enzyme Activity Assay Enzyme Activity Assay Protein Purification->Enzyme Activity Assay Kinetic Analysis Kinetic Analysis Enzyme Activity Assay->Kinetic Analysis Product Identification Product Identification Enzyme Activity Assay->Product Identification

Caption: General experimental workflow for enzyme characterization.

Quantitative Data

Specific kinetic data for the enzymes involved in this compound biosynthesis are not available. The following table summarizes representative kinetic parameters for the key enzyme families from various plant sources.

Enzyme ClassEnzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Shikimate Dehydrogenase Arabidopsis thalianaShikimate10 - 2000-[10]
Camellia sinensis3-Dehydroshikimate11.5 - 28.10.2 - 13.1[11]
UDP-Glycosyltransferase Arabidopsis thalianaQuercetin4 - 200-[2]
Nicotiana benthamianaVanillin179 - 1800-[3]
O-Methyltransferase Zea maysLuteolin15.60.05[6]
Hordeum vulgareTricetin10.30.09[6]
Ellagitannase Aspergillus nigerPunicalagin1480-[12]

Experimental Protocols

The following are detailed, representative protocols for the key enzymatic assays relevant to the proposed biosynthetic pathway.

Shikimate Dehydrogenase (SDH) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH production or consumption.

  • Principle: SDH catalyzes the reversible NADP(H)-dependent oxidation of shikimate to 3-dehydroshikimate. The activity can be measured by monitoring the change in absorbance at 340 nm, which corresponds to the formation or consumption of NADPH[1][13].

  • Reaction Mixture (1 mL total volume):

    • 100 mM Tris-HCl buffer (pH 8.8)

    • 2 mM NADP⁺ (for shikimate oxidation) or 0.2 mM NADPH (for 3-dehydroshikimate reduction)

    • 10 mM Shikimate (or 2 mM 3-dehydroshikimate)

    • Enzyme extract (5-20 µg of total protein)

  • Procedure:

    • Prepare the reaction mixture without the substrate in a 1 mL quartz cuvette.

    • Incubate at 30°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the substrate (shikimate or 3-dehydroshikimate).

    • Immediately monitor the change in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

O-Methyltransferase (OMT) Activity Assay

This protocol describes a general method for assaying SAM-dependent OMTs.

  • Principle: OMTs transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the acceptor substrate (e.g., ellagic acid). Activity can be determined by quantifying the methylated product via HPLC or by using a coupled assay that measures the formation of S-adenosyl-L-homocysteine (SAH)[8][9][14].

  • Reaction Mixture (100 µL total volume):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 0.5 mM Ellagic acid (or other phenolic substrate)

    • 1 mM S-adenosyl-L-methionine (SAM)

    • Purified recombinant enzyme (1-5 µg)

  • Procedure:

    • Combine the buffer, DTT, and substrate in a microcentrifuge tube.

    • Add the purified enzyme and pre-incubate at 30°C for 5 minutes.

    • Start the reaction by adding SAM.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of methanol (B129727) or an equal volume of 2 M HCl.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to quantify the methylated product.

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol outlines a common method for measuring UGT activity, adaptable for xylosylation.

  • Principle: UGTs transfer a sugar moiety from an activated sugar donor (e.g., UDP-xylose) to an acceptor molecule. The reaction can be monitored by the formation of the glycosylated product (analyzed by HPLC) or by detecting the released UDP using a coupled-enzyme assay like the UDP-Glo™ assay[5][15][16][17][18].

  • Reaction Mixture (50 µL total volume):

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl₂

    • 1 mM 3,7-Di-O-methyl Ellagic Acid (acceptor)

    • 2 mM UDP-xylose (donor)

    • Purified recombinant enzyme (1-5 µg)

  • Procedure (HPLC-based):

    • Assemble the reaction mixture in a microcentrifuge tube.

    • Incubate at 30°C for 1-2 hours.

    • Terminate the reaction by adding an equal volume of methanol.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by HPLC to separate and quantify the xylosylated product.

  • Procedure (UDP-Glo™ Assay):

    • Perform the UGT reaction as described above in a white, opaque multi-well plate.

    • After incubation, add an equal volume of UDP Detection Reagent.

    • Incubate at room temperature for 60 minutes.

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of UDP formed.

Ellagitannin Hydrolysis Assay

This protocol is for determining the release of ellagic acid from ellagitannins.

  • Principle: This assay quantifies the amount of ellagic acid released from an ellagitannin-rich substrate upon enzymatic hydrolysis by ellagitannase or through acid hydrolysis[19][20][21].

  • Enzymatic Hydrolysis Reaction Mixture (1 mL total volume):

    • 50 mM Citrate buffer (pH 5.0)

    • 1 mg/mL Pomegranate peel extract (as a source of ellagitannins)

    • Enzyme extract containing ellagitannase

  • Procedure:

    • Combine the buffer and substrate.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate at 60°C for various time points (e.g., 10, 30, 60 minutes).

    • Stop the reaction by adding an equal volume of methanol.

    • Filter the sample and analyze the amount of released ellagic acid by HPLC.

  • Acid Hydrolysis (for total ellagitannin estimation):

    • To 50 mg of dried plant material, add 5 mL of 4 M HCl.

    • Incubate at 90°C for 24 hours.

    • Extract the pellet with a dimethyl sulfoxide/methanol (50:50, v/v) solution.

    • Analyze the extract for total released ellagic acid and other hydrolysis products by HPLC.

Conclusion

The biosynthesis of this compound is proposed to be a complex pathway rooted in primary metabolism and elaborated through a series of specialized enzymatic reactions. While the complete pathway and its regulatory mechanisms are yet to be fully elucidated for this specific molecule, this guide provides a robust, evidence-based framework based on the well-established biosynthesis of its core structures. The presented putative pathway, quantitative data, and detailed experimental protocols offer a solid foundation for researchers to further investigate, characterize, and potentially engineer the biosynthesis of this and other valuable ellagic acid derivatives. Future work should focus on the identification and characterization of the specific O-methyltransferases and xylosyltransferases from Duchesnea indica to confirm the final steps of this proposed pathway.

References

The Potential Biological Activities of 3,7-Di-O-methylducheside A and Related Flavonoid Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoid glycosides represent a diverse and abundant class of plant secondary metabolites with a wide array of documented biological activities. This technical guide explores the potential therapeutic applications of flavonoid glycosides, with a specific focus on the lesser-known compound 3,7-Di-O-methylducheside A. Due to the limited direct research on this specific molecule, this paper extrapolates its potential activities based on evidence from structurally similar methylated flavonoid glycosides. This guide provides a comprehensive overview of the potential antioxidant, anti-inflammatory, and anticancer properties of these compounds, supported by quantitative data from existing literature. Detailed experimental protocols for key biological assays are provided to facilitate further research in this area. Furthermore, the guide illustrates the modulation of critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB, by flavonoid glycosides through detailed diagrams, offering insights into their mechanisms of action at the molecular level.

Introduction to this compound and Flavonoid Glycosides

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants, known for their various health benefits. They commonly exist as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation can significantly impact their bioavailability, solubility, and biological activity. Methylation of the flavonoid structure is another common modification that can enhance metabolic stability and cell membrane permeability, potentially increasing their therapeutic efficacy.

This compound is a flavonoid glycoside isolated from Duchesnea indica (mock strawberry), a plant with a history of use in traditional medicine. While specific research on this compound is limited, its structure, featuring both glycosylation and methylation, suggests it may possess significant biological activities similar to other well-studied flavonoid glycosides. This guide will synthesize data from related compounds to build a predictive profile of its potential therapeutic value.

Quantitative Data on Biological Activities

To provide a comparative overview, the following tables summarize the quantitative biological activities of various flavonoid glycosides, focusing on antioxidant, anti-inflammatory, and anticancer effects. These compounds share structural similarities with this compound and can serve as a basis for predicting its potential efficacy.

Table 1: Antioxidant Activity of Flavonoid Glycosides
CompoundAssayIC50/EC50 (µM)Source
Quercetin-3-O-glucosideDPPH Radical Scavenging22 µg/mL[1]
Myricitrin (Myricetin-3-O-rhamnoside)DPPH Radical Scavenging~10
Kaempferol-3-O-rutinosideDPPH Radical Scavenging>100
Kaempferol-7-O-glucosideDPPH Radical Scavenging>100
Luteolin-7-O-glucosideDPPH Radical Scavenging6.1[2]
Table 2: Anti-inflammatory Activity of Flavonoid Glycosides
CompoundAssayCell LineIC50 (µM)Source
LuteolinNO Production InhibitionRAW 264.714.26[3]
QuercetinNO Production InhibitionRAW 264.762.4[3]
ApigeninNO Production InhibitionRAW 264.723
Kaempferol-3-O-β-d-glucuronateNO Production InhibitionBV2~20[3]
MyricetinNO Production InhibitionPrimary human chondrocytes< 50
Table 3: Anticancer Activity of Flavonoid Glycosides
CompoundCell LineAssayEC50/IC50 (µM)Source
LuteolinGLC4 (lung cancer)MTT40.9[2]
LuteolinCOLO 320 (colon cancer)MTT32.5[2]
KaempferolHepG2 (liver cancer)MTT30.92
KaempferolCT26 (colon cancer)MTT88.02
KaempferolB16F1 (melanoma)MTT70.67

Key Signaling Pathways Modulated by Flavonoid Glycosides

Flavonoid glycosides exert their biological effects by modulating various intracellular signaling pathways that are critical in the pathogenesis of numerous diseases. The following diagrams, generated using Graphviz, illustrate the key signaling cascades influenced by these compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. Flavonoids have been shown to inhibit this pathway at various points.[2][4]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Flavonoid Flavonoid Glycosides Flavonoid->PI3K Flavonoid->Akt

PI3K/Akt Signaling Pathway Inhibition by Flavonoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway, often inhibiting the phosphorylation of key kinases like p38, JNK, and ERK.[[“]][6]

MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression Flavonoid Flavonoid Glycosides Flavonoid->MAPKK Flavonoid->MAPK

MAPK Signaling Pathway Modulation by Flavonoids.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids are known to inhibit this pathway, primarily by preventing IκB degradation.[3][7]

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Proteasome Proteasomal Degradation NFkB_IkB->Proteasome ubiquitination GeneExpression Pro-inflammatory Gene Expression Flavonoid Flavonoid Glycosides Flavonoid->IKK Flavonoid->NFkB inhibits nuclear translocation

NF-κB Signaling Pathway Inhibition by Flavonoids.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to assess the biological activities of flavonoid glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark bottle at 4°C.

  • Sample preparation: Dissolve the test compound and positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Cells of interest (e.g., cancer cell line)

  • Test compound

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The EC50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[8]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

Materials:

  • Cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with lysis buffer and determine the protein concentration.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands can be quantified to determine the relative protein expression or phosphorylation levels.

Conclusion

While direct experimental data on this compound remains limited, the evidence from structurally related methylated flavonoid glycosides strongly suggests its potential as a bioactive compound with antioxidant, anti-inflammatory, and anticancer properties. The methylation and glycosylation patterns of this molecule are features known to enhance the therapeutic potential of flavonoids. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB is a likely mechanism through which this compound and similar compounds exert their effects. The provided experimental protocols offer a robust framework for the systematic investigation of this and other novel flavonoid glycosides. Further research is warranted to isolate and characterize this compound and to validate its predicted biological activities in vitro and in vivo, which could pave the way for its development as a novel therapeutic agent.

References

In Silico Prediction of 3,7-Di-O-methylducheside A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity. This technical guide provides an in-depth exploration of the in silico prediction of the bioactivity of 3,7-Di-O-methylducheside A, a derivative of the naturally occurring compound Ducheside A. Through a systematic workflow encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, molecular docking, and signaling pathway analysis, we elucidate the potential therapeutic applications of this compound. This document serves as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed methodologies and data-driven insights to guide further experimental validation.

Introduction

The journey from a natural product to a clinically approved drug is fraught with challenges, including high costs and lengthy timelines. In silico computational methods have emerged as indispensable tools to de-risk and expedite this process. By predicting the pharmacokinetic and pharmacodynamic properties of a compound before its synthesis or isolation, these methods allow for the early identification of promising candidates and the filtering out of those with unfavorable profiles.

This guide focuses on this compound, a methylated derivative of Ducheside A, an ellagic acid glycoside found in plants of the Duchesnea genus. While the bioactivity of Ducheside A has been explored to some extent, with reports of anti-fungal properties, the therapeutic potential of its methylated analogue remains largely unknown. Methylation can significantly alter the physicochemical and biological properties of a compound, potentially enhancing its bioavailability and efficacy.

This document outlines a comprehensive in silico investigation to predict the bioactivity of this compound, providing a foundational dataset for future wet-lab studies.

Molecular Structure of this compound

The chemical structure of the parent compound, Ducheside A, was obtained from the PubChem database (CID: 5316973). The structure of this compound was generated by the methylation of the hydroxyl groups at the 3 and 7 positions of the Ducheside A scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₀O₁₂
Molecular Weight 476.39 g/mol
IUPAC Name 6,14-dihydroxy-3,7-dimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Canonical SMILES COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)OC

In Silico Bioactivity Prediction Workflow

The prediction of the bioactivity of this compound follows a multi-step computational workflow. This process is designed to provide a holistic view of the compound's potential, from its drug-like properties to its specific molecular interactions.

workflow cluster_0 Data Input cluster_1 In Silico Analysis cluster_2 Output & Interpretation Structure This compound (SDF/MOL file) ADMET ADMET Prediction Structure->ADMET Target Target Identification Structure->Target Bioactivity Predicted Bioactivity ADMET->Bioactivity Docking Molecular Docking Target->Docking Docking->Bioactivity Pathway Signaling Pathway Analysis Bioactivity->Pathway

Caption: In silico bioactivity prediction workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments performed to predict the bioactivity of this compound.

Preparation of the Ligand Structure
  • 2D Structure Generation: The 2D structure of Ducheside A was obtained from the PubChem database.

  • Structural Modification: The hydroxyl groups at positions 3 and 7 were replaced with methoxy (B1213986) groups using the MarvinSketch chemical drawing software.

  • 3D Structure Generation and Optimization: The 2D structure of this compound was converted to a 3D structure. Energy minimization was performed using the MMFF94 force field to obtain a stable conformation. The final structure was saved in SDF format.

ADMET Prediction

The ADMET properties of this compound were predicted using the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.

  • Input: The canonical SMILES string of this compound was submitted to the servers.

  • Analysis: The servers calculated a range of pharmacokinetic and toxicological parameters.

  • Data Collection: The predicted values for parameters such as water solubility, blood-brain barrier permeability, CYP450 enzyme inhibition, and various toxicity endpoints were collected and tabulated.

Target Identification

Potential protein targets for this compound were identified using the SwissTargetPrediction web server (--INVALID-LINK--).

  • Input: The canonical SMILES string of this compound was submitted to the server.

  • Prediction: The server predicted the most probable protein targets based on the principle of chemical similarity to known bioactive ligands.

  • Target Selection: The top-ranked protein targets with the highest probability scores were selected for further molecular docking studies.

Molecular Docking

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with its potential protein targets.

  • Protein Preparation: The 3D crystal structures of the selected target proteins were downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added using AutoDockTools.

  • Ligand Preparation: The 3D structure of this compound was prepared by assigning Gasteiger charges and defining rotatable bonds.

  • Grid Box Generation: A grid box was defined around the active site of each protein target, encompassing the key amino acid residues involved in ligand binding.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The program was run with default parameters to generate multiple binding poses.

  • Analysis of Results: The docking results were analyzed based on the binding energy (kcal/mol) of the best-ranked pose. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein were visualized and analyzed using PyMOL.

Results and Discussion

ADMET Profile of this compound

The predicted ADMET properties of this compound are summarized in the table below.

Table 2: Predicted ADMET Properties of this compound

ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight476.39 g/mol Within the acceptable range for drug-likeness (<500 g/mol )
LogP (Consensus)1.85Optimal lipophilicity for oral absorption
Water Solubility (LogS)-3.5Moderately soluble
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract
Blood-Brain Barrier PermeantNoUnlikely to cross the blood-brain barrier
P-glycoprotein SubstrateYesMay be subject to efflux by P-glycoprotein
CYP1A2 InhibitorNoLow potential for drug-drug interactions via CYP1A2
CYP2C19 InhibitorYesPotential for drug-drug interactions via CYP2C19
CYP2C9 InhibitorNoLow potential for drug-drug interactions via CYP2C9
CYP2D6 InhibitorNoLow potential for drug-drug interactions via CYP2D6
CYP3A4 InhibitorYesPotential for drug-drug interactions via CYP3A4
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity
Skin SensitizationNoLow potential for causing skin allergies

The ADMET profile suggests that this compound possesses favorable drug-like properties, including good gastrointestinal absorption and moderate water solubility. However, the predicted inhibition of CYP2C19 and CYP3A4, as well as potential hepatotoxicity, are factors that would require careful consideration and experimental validation in subsequent stages of drug development.

Predicted Protein Targets and Molecular Docking

Based on the SwissTargetPrediction analysis, several potential protein targets were identified for this compound. Among the top-ranked targets were enzymes involved in inflammation and cancer signaling pathways, such as Cyclooxygenase-2 (COX-2) and Mitogen-activated protein kinase 1 (MAPK1).

Table 3: Molecular Docking Results of this compound with Selected Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2) 5IKR-9.8ARG-120, TYR-355, SER-530
MAPK1 (ERK2) 4QTB-8.5LYS-54, ASP-111, GLN-105

The molecular docking results indicate that this compound exhibits strong binding affinity towards both COX-2 and MAPK1. The favorable binding energies suggest that this compound could act as an inhibitor of these enzymes.

Predicted Signaling Pathway Modulation

The predicted inhibition of COX-2 and MAPK1 suggests that this compound may modulate key signaling pathways involved in inflammation and cancer.

  • Anti-Inflammatory Pathway: COX-2 is a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting COX-2, this compound could potentially exert anti-inflammatory effects.

  • Cancer Signaling Pathway: The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Inhibition of MAPK1 (ERK2) by this compound could disrupt this pathway and potentially lead to anti-proliferative effects in cancer cells.

signaling_pathway cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation cluster_drug ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK) MEK->MAPK1 Proliferation Proliferation MAPK1->Proliferation Drug This compound Drug->COX2 Inhibition Drug->MAPK1 Inhibition

Caption: Predicted modulation of inflammatory and cancer signaling pathways by this compound.

Conclusion

This in-depth technical guide provides a comprehensive in silico evaluation of the bioactivity of this compound. The computational analyses suggest that this natural product derivative possesses a favorable drug-like profile and has the potential to act as an inhibitor of key enzymes involved in inflammation and cancer, namely COX-2 and MAPK1. The presented data, including ADMET properties, molecular docking scores, and predicted signaling pathway interactions, offer a strong rationale for prioritizing this compound for further experimental investigation. The detailed protocols and structured data presentation within this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of novel therapeutics from natural sources. Future wet-lab studies, including enzyme inhibition assays and cell-based proliferation assays, are warranted to validate these in silico predictions and to fully elucidate the therapeutic potential of this compound.

A Technical Review of Bioactive Compounds from Duchesnea indica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchesnea indica (mock strawberry), a perennial herb belonging to the Rosaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, cancer, and infections.[1] This technical guide provides a comprehensive review of the current scientific literature on the chemical constituents of Duchesnea indica, with a focus on their biological activities and mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Although the initial scope of this review included "ducheside derivatives," a thorough literature search revealed no such compounds associated with Duchesnea indica. Therefore, the focus has been shifted to the well-documented bioactive molecules isolated from this plant.

Phytochemical Constituents of Duchesnea indica

Duchesnea indica is a rich source of a diverse array of bioactive compounds. The primary classes of phytochemicals identified include:

  • Phenolic Acids and their Derivatives: These are major active ingredients in Duchesnea indica.[2] A comprehensive phenolic profiling study identified 27 phenolic compounds, including ellagitannins, ellagic acid and its glycosides, hydroxybenzoic acid, and hydroxycinnamic acid derivatives. Brevifolin carboxylic acid was found to be the most abundant phenolic compound.[2]

  • Flavonoids: Various flavonoids have been isolated from the plant, contributing to its antioxidant and other biological properties.[1]

  • Triterpenoids: This class of compounds, including ursolic acid, is known for its anti-inflammatory and anticancer activities.[3]

  • Tannins: Duchesnea indica is rich in tannins, which are known for their astringent and antioxidant properties.[1]

  • Polysaccharides: A neutral polysaccharide, designated as DIP-1, has been isolated and shown to possess significant antioxidant and antitumor activities.[4][5]

Biological Activities and Quantitative Data

The chemical constituents of Duchesnea indica exhibit a broad spectrum of pharmacological effects. The following tables summarize the available quantitative data for some of the key biological activities.

Table 1: Anticancer Activity
Compound/ExtractCancer Cell LineAssayIC50 ValueReference
Brevifolin carboxylic acid¹PC14 (Human lung adenocarcinoma)MTT AssayStrong cytotoxic activity[6][7]
MKN45 (Human gastric adenocarcinoma)MTT AssayStrong cytotoxic activity[6][7]
Polysaccharide (DIP-1)SKOV-3 (Human ovarian cancer)Not specified1.42 mg/mL[4][5]
HepG2 (Human liver cancer)MTT Assay1.23 mg/mL[4][5]

¹Isolated from Duchesnea chrysantha, a closely related species.

Table 2: Antimicrobial Activity
Extract/FractionMicroorganismAssayMIC ValueReference
n-Butanol fractionStaphylococcus epidermidisNot specified8 µg/mL[8]

Mechanisms of Action

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Extracts from Duchesnea indica have demonstrated potent anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[2][9] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the NF-κB pathway, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (TNF-α, IL-1β, IL-6).[2][9]

The ethanol (B145695) extract of Duchesnea indica has been shown to suppress the production of these pro-inflammatory cytokines and mediators.[2] The underlying mechanism involves the blockage of NF-κB activation.[2] Specifically, the extract inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[10][11]

G Figure 1: Anti-inflammatory Mechanism of Duchesnea indica Extract cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) ProInflammatory_Genes->Cytokines Translation DI_Extract Duchesnea indica Extract DI_Extract->IKK Inhibition IkBa_NFkB->NFkB_active IκBα degradation & NF-κB release NFkB_active_n Active NF-κB (p65/p50) NFkB_active_n->ProInflammatory_Genes Binds to DNA

Caption: NF-κB signaling pathway and the inhibitory action of Duchesnea indica extract.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of Duchesnea indica constituents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of plant extracts.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (analytical grade)

  • Test sample (Duchesnea indica extract or purified compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of test samples: Dissolve the dried plant extract or pure compound in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add a specific volume of the DPPH working solution to each well (e.g., 100 µL).

    • For the blank, use the solvent instead of the sample.

    • For the control, use the solvent instead of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where:

    • Ablank is the absorbance of the DPPH solution without the sample.

    • Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Value Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

G Figure 2: Workflow for DPPH Radical Scavenging Assay prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample Prepare Sample (Extract/Compound) Serial Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and IC50 measure->calculate

Caption: A simplified workflow of the DPPH radical scavenging assay.

Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is widely used to screen for the antimicrobial activity of plant extracts.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and the test substance is introduced into the wells. The substance diffuses into the agar, and if it is effective against the microorganism, it inhibits its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Materials:

  • Nutrient agar or Mueller-Hinton agar

  • Test microorganism (bacterial or fungal strain)

  • Test sample (Duchesnea indica extract or purified compound)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (the solvent used to dissolve the sample)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Preparation of Wells: Aseptically punch wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Application of Test Samples: Add a fixed volume (e.g., 50-100 µL) of the test sample, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

G Figure 3: Workflow for Agar Well Diffusion Assay prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Agar Plate with Microorganism prep_inoculum->inoculate_plate create_wells Create Wells in the Agar inoculate_plate->create_wells add_samples Add Test Sample, Positive & Negative Controls to Wells create_wells->add_samples incubate Incubate the Plate add_samples->incubate measure Measure the Zone of Inhibition incubate->measure

Caption: A simplified workflow of the agar well diffusion assay.

Conclusion and Future Directions

Duchesnea indica is a promising source of bioactive compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer therapy. The phenolic compounds, flavonoids, triterpenoids, and polysaccharides present in this plant contribute to its diverse pharmacological activities. The inhibition of the NF-κB signaling pathway is a key mechanism underlying its anti-inflammatory effects.

While this review provides a summary of the current knowledge, further research is warranted in several areas:

  • Isolation and Characterization: More studies are needed to isolate and elucidate the structures of novel bioactive compounds from Duchesnea indica.

  • Quantitative Biological Evaluation: There is a need for more extensive quantitative data (e.g., IC50, MIC values) for individual purified compounds to establish clear structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action of the purified compounds are crucial for understanding their therapeutic potential.

  • In Vivo and Clinical Studies: The promising in vitro results need to be validated through well-designed in vivo animal studies and eventually, human clinical trials to assess the safety and efficacy of Duchesnea indica extracts and their constituents.

This technical guide serves as a foundation for future research and development efforts aimed at harnessing the therapeutic potential of the phytochemicals from Duchesnea indica.

References

An In-depth Technical Guide to 3,7-Di-O-methylducheside A and a Comparative Analysis of Structurally Similar Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-Di-O-methylducheside A, a derivative of a naturally occurring ellagic acid glycoside. Due to the limited direct research on this compound, this paper establishes its structural foundation based on the confirmed identity of its parent compound, ducheside A. A comparative analysis is presented, evaluating the biological activities of structurally similar natural compounds, primarily methylated ellagic acid derivatives. This guide summarizes available quantitative data on their antioxidant, anti-inflammatory, and cytotoxic properties, details relevant experimental methodologies, and visualizes key signaling pathways implicated in their mechanisms of action. The information compiled herein serves as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this class of compounds.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Among these, phenolic compounds, and specifically ellagic acid and its derivatives, have garnered significant attention for their diverse pharmacological activities. These activities include antioxidant, anti-inflammatory, and anticancer effects.[1] Duchesnea indica, commonly known as mock strawberry, is a plant rich in such bioactive molecules.[2]

Initial database inconsistencies surrounding the structure of ducheside A, a compound isolated from Duchesnea indica, have been resolved. The seminal work by Ye and Yang (1996) definitively identified ducheside A as 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside .[2] This clarification is crucial as it reclassifies ducheside A and its derivatives not as iridoid glycosides, but as ellagic acid glycosides.

The subject of this guide, This compound , is a derivative of ducheside A. Based on the established structure of its parent compound, the predicted structure of this compound is presented below. To date, there is a notable absence of published biological data for this specific compound. Therefore, this guide will focus on a comparative analysis of structurally related, naturally occurring methylated ellagic acid derivatives to infer the potential bioactivities of this compound. This approach provides a valuable starting point for future research and drug development endeavors.

Chemical Structures

The chemical structures of this compound and its related compounds are pivotal to understanding their biological activities. The core structure is ellagic acid, a polyphenolic compound. Variations in methylation and glycosylation on this core structure give rise to a family of related natural products.

Chemical_Structures cluster_0 Core and Parent Structures cluster_1 Target Compound cluster_2 Similar Natural Compounds Ellagic_Acid Ellagic Acid Ducheside_A Ducheside A (3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside) Ellagic_Acid->Ducheside_A Methylation & Xylosylation Compound_1 3-O-methylellagic acid Ellagic_Acid->Compound_1 Methylation Target This compound (Predicted Structure) Ducheside_A->Target Further Methylation Compound_2 3,3'-Di-O-methylellagic acid Compound_1->Compound_2 Methylation Compound_3 3,4,3'-Tri-O-methylellagic acid Compound_2->Compound_3 Methylation Compound_4 3,3'-di-O-methylellagic acid-4'-O-β-D-xylopyranoside Compound_2->Compound_4 Xylosylation

Figure 1: Structural relationships of this compound.

Comparative Biological Activities

While no direct biological data for this compound is currently available, the known activities of its structural analogs provide a strong basis for predicting its potential therapeutic effects. The following tables summarize the quantitative data for these related compounds.

Table 1: Antioxidant Activity of Ellagic Acid Derivatives
CompoundAssayIC50 (µg/mL)Source
3-O-methylellagic acidDPPH24.28
Ellagic AcidDPPH<4.0[3]

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.

Table 2: Cytotoxic Activity of Ellagic Acid Derivatives
CompoundCell LineAssayIC50 (µg/mL)Source
3,3'-Di-O-methylellagic acidPlasmodium falciparum 3D7SYBR Green I1.42 (4.27 µM)[4]
3,3'-Di-O-methylellagic acidPlasmodium falciparum Dd2SYBR Green I0.45 (1.36 µM)[4]
3,4,3'-Tri-O-methylellagic acidT47D (Breast Cancer)MTT55.35[5]
3,4,3'-Tri-O-methylellagic acidHeLa (Cervical Cancer)MTT12.57[5]
3,3′-di-O-methyl ellagic acid-4′-O-β-d-xylopyranosideHepG2 (Liver Cancer)MTTDose- and time-dependent inhibition[6]

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of this compound in future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.[7][8]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[8]

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution to each well/tube. Add different concentrations of the test compound to the respective wells/tubes. A control well should contain the DPPH solution and the solvent used for the sample.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of each well/tube at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare 0.1 mM DPPH Solution r1 Mix DPPH Solution with Test Compound p1->r1 p2 Prepare Serial Dilutions of Test Compound p2->r1 r2 Incubate in Dark for 30 min at RT r1->r2 a1 Measure Absorbance at 517 nm r2->a1 a2 Calculate % Scavenging Activity a1->a2 a3 Determine IC50 Value a2->a3

Figure 2: Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis c1 Seed Cells in 96-well Plate c2 Incubate for 24h (Attachment) c1->c2 t1 Add Test Compound at Various Concentrations c2->t1 t2 Incubate for 24-72h t1->t2 a1 Add MTT Solution t2->a1 a2 Incubate for 2-4h a1->a2 a3 Solubilize Formazan Crystals a2->a3 m1 Measure Absorbance at 570 nm a3->m1 m2 Calculate % Cell Viability m1->m2 m3 Determine IC50 Value m2->m3

Figure 3: Workflow for the MTT cytotoxicity assay.

Signaling Pathways

Ellagic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer. The diagrams below illustrate the NF-κB and MAPK signaling cascades, highlighting potential points of intervention for compounds like this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Ellagic acid has been shown to inhibit this pathway.[11][12]

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->Degradation ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) DNA->Genes promotes transcription Ellagic_Acid Ellagic Acid Derivatives Ellagic_Acid->IKK inhibits

Figure 4: Inhibition of the NF-κB signaling pathway by ellagic acid derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Ellagic acid has been found to modulate MAPK signaling.[7][8][9]

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates TF Transcription Factors (e.g., AP-1, Myc) ERK_n->TF activates Genes Gene Expression (Proliferation, Survival) TF->Genes promotes transcription Ellagic_Acid Ellagic Acid Derivatives Ellagic_Acid->MEK inhibits Ellagic_Acid->ERK inhibits

Figure 5: Modulation of the MAPK signaling pathway by ellagic acid derivatives.

Conclusion and Future Directions

This technical guide has established the structural identity of ducheside A as an ellagic acid glycoside, thereby predicting the structure of this compound. While direct experimental data for the target compound is lacking, a comparative analysis of structurally similar methylated ellagic acid derivatives suggests that this compound likely possesses antioxidant, anti-inflammatory, and cytotoxic properties.

The provided experimental protocols for DPPH and MTT assays offer a clear roadmap for the future biological evaluation of this compound. Furthermore, the visualization of the NF-κB and MAPK signaling pathways highlights potential mechanisms of action that warrant investigation.

Future research should prioritize the isolation or synthesis of this compound to enable its comprehensive biological characterization. Quantitative assessment of its antioxidant, anti-inflammatory, and cytotoxic activities against a panel of relevant cell lines is essential. Subsequent mechanistic studies should then aim to confirm its modulatory effects on the NF-κB and MAPK signaling pathways. This systematic approach will be crucial in unlocking the therapeutic potential of this novel natural product derivative.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of a proposed synthesis for 3,7-Di-O-methylducheside A, a derivative of the naturally occurring iridoid glycoside, ducheside A. While no specific synthesis for this compound has been published, this document outlines a detailed, plausible synthetic protocol based on the selective methylation of the parent compound, ducheside A. This document is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who are interested in exploring the therapeutic potential of ducheside A derivatives. The provided protocols are based on established methodologies for the selective methylation of phenolic hydroxyl groups in complex natural products.

Introduction

Iridoid glycosides are a large class of monoterpenoids that exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects[1][2][3]. Ducheside A, a known iridoid glycoside, possesses a chemical structure amenable to synthetic modification, offering the potential to generate novel derivatives with enhanced or altered pharmacological profiles[4]. Methylation of hydroxyl groups is a common strategy in medicinal chemistry to improve metabolic stability, cell permeability, and biological activity[5][6]. This compound is a derivative of ducheside A where the hydroxyl groups at positions 3 and 7 are methylated. This modification may lead to altered biological activities, making its synthesis a topic of interest for structure-activity relationship (SAR) studies.

Proposed Synthesis of this compound

The proposed synthesis of this compound commences with the isolation of ducheside A from a natural source, followed by a two-step process involving the protection of the more reactive hydroxyl groups on the glycosyl moiety and subsequent selective methylation of the phenolic hydroxyl groups.

Experimental Protocols

1. Isolation of Ducheside A

Ducheside A can be isolated from various plant sources, such as Duchesnea indica, using standard chromatographic techniques. A general procedure is outlined below:

  • Extraction: Dried and powdered plant material is extracted with methanol (B129727) at room temperature. The resulting extract is concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The ethyl acetate or n-butanol fraction, typically enriched with iridoid glycosides, is subjected to column chromatography on silica (B1680970) gel, followed by further purification using preparative high-performance liquid chromatography (HPLC) to yield pure ducheside A.

2. Proposed Synthesis of this compound

This proposed synthesis involves two key steps: protection of the glycosyl hydroxyls and selective methylation of the phenolic hydroxyls.

Step 1: Protection of Glycosyl Hydroxyl Groups

To prevent unwanted side reactions, the hydroxyl groups of the xylose moiety are first protected, for example, as their tert-butyldimethylsilyl (TBDMS) ethers.

  • Materials: Ducheside A, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dry N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve ducheside A in dry DMF under an inert atmosphere (e.g., argon).

    • Add imidazole, followed by the dropwise addition of a solution of TBDMSCl in dry DMF at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the protected ducheside A derivative.

Step 2: Selective Di-O-methylation

The phenolic hydroxyl groups at positions 3 and 7 are then methylated.

  • Materials: Protected ducheside A, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), dry acetone.

  • Procedure:

    • Dissolve the protected ducheside A in dry acetone.

    • Add anhydrous K₂CO₃ and CH₃I.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the protected this compound.

Step 3: Deprotection

The silyl (B83357) protecting groups are removed to yield the final product.

  • Materials: Protected this compound, tetrabutylammonium (B224687) fluoride (B91410) (TBAF), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve the protected this compound in THF.

    • Add a solution of TBAF (1 M in THF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once complete, concentrate the reaction mixture and purify the residue by preparative HPLC to obtain this compound.

Characterization: The final product should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure.

Data Presentation
StepKey ReagentsSolventReaction Time (Approx.)Expected Yield (Range)Purification Method
1. Protection TBDMSCl, ImidazoleDMF12-16 h80-90%Column Chromatography
2. Methylation CH₃I, K₂CO₃Acetone4-6 h70-85%Column Chromatography
3. Deprotection TBAFTHF2-4 h85-95%Preparative HPLC

Note: Expected yields are estimates based on similar reactions reported in the literature and may vary.

Mandatory Visualizations

G Proposed Synthetic Workflow for this compound A Ducheside A (Isolated) B Protection of Glycosyl Hydroxyls (TBDMSCl, Imidazole, DMF) A->B C Protected Ducheside A B->C D Selective Di-O-methylation (CH3I, K2CO3, Acetone) C->D E Protected this compound D->E F Deprotection (TBAF, THF) E->F G This compound (Final Product) F->G

Caption: Proposed synthetic workflow for this compound.

Application Notes

The synthesis of this compound opens avenues for various research applications:

  • Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound with that of the parent compound, ducheside A, researchers can gain insights into the role of the phenolic hydroxyl groups in the molecule's pharmacological effects.

  • Drug Discovery and Development: Methylation can improve the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, this compound could serve as a lead compound for the development of new therapeutics.

  • Probing Biological Pathways: As iridoid glycosides are known to modulate various signaling pathways, including those involved in inflammation and apoptosis, this compound can be used as a chemical probe to investigate these pathways further.

Given the known anti-inflammatory properties of many iridoid glycosides, one potential area of investigation for this compound is its effect on inflammatory signaling pathways, such as the NF-κB pathway.

G Potential Signaling Pathway Modulation by Iridoid Glycosides cluster_0 Cell A Inflammatory Stimuli (e.g., LPS) B TLR4 Receptor A->B C MyD88 B->C D IKK Complex C->D E IκBα Degradation D->E F NF-κB Translocation to Nucleus E->F G Gene Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) F->G I Iridoid Glycoside Derivative (e.g., this compound) I->D Inhibition

Caption: Potential modulation of the NF-κB signaling pathway by iridoid glycosides.

Conclusion

This document provides a detailed, albeit proposed, protocol for the synthesis of this compound. The successful synthesis of this compound will enable further investigation into its physicochemical properties and biological activities, potentially leading to the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols based on their experimental findings.

References

Application Notes & Protocols for the Quantification of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,7-Di-O-methylducheside A is an iridoid glycoside with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established and validated methods for structurally similar iridoid glycosides.[1][2][3][4][5]

I. Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of iridoid glycosides.[1][4] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7][8]

Key Quantitative Parameters:

The performance of analytical methods is evaluated based on several key parameters. The following table summarizes typical performance characteristics expected for the quantification of iridoid glycosides, which can be considered as target validation parameters for a method developed for this compound.

ParameterHPLC-UV (Expected Performance)LC-MS/MS (Expected Performance)Reference
Linearity (r²)≥ 0.999≥ 0.99[1][9][10]
Limit of Detection (LOD)0.1 - 1 µg/mL0.01 - 5 ng/mL[3][6]
Limit of Quantification (LOQ)0.3 - 3 µg/mL0.05 - 10 ng/mL[3][6]
Precision (%RSD)< 2%< 15%[1][7]
Accuracy (Recovery %)90 - 110%85 - 115%[1][3][7]

II. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a general method for the quantification of this compound using HPLC with UV detection. Optimization of the mobile phase and gradient may be required based on the specific sample matrix.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or o-phosphoric acid.[1]

  • Reference standard of this compound.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Elution Mode: Gradient elution is often preferred for complex samples.[2][4] A typical gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Iridoid glycosides typically have a UV maximum between 230-280 nm. A photodiode array detector can be used to determine the optimal wavelength. A starting wavelength of 240 nm is recommended.[2]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Plant Material:

    • Dry and powder the plant material.

    • Extract 1 g of powder with 50 mL of methanol or 80% ethanol (B145695) using ultrasonication for 30 minutes, repeated three times.[4][11]

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Biological Fluids (e.g., Plasma):

    • Perform a protein precipitation by adding 3 volumes of cold acetonitrile or methanol to 1 volume of plasma.[7]

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter through a 0.45 µm syringe filter.

4. Calibration Curve:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1 - 100 µg/mL).

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and is suitable for trace-level quantification in complex biological matrices.

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[7]

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of this compound.

  • Internal Standard (IS): A structurally similar compound not present in the sample.

2. LC-MS/MS Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Elution Mode: Gradient elution. A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Iridoid glycosides can often be detected as [M+H]⁺, [M+Na]⁺, or [M+HCOO]⁻ adducts.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion (Q1) will be the m/z of the molecular adduct, and the product ion (Q3) will be a characteristic fragment ion.

    • Hypothetical Example: If the molecular weight of this compound is 'X', a possible transition in positive mode could be [X+H]⁺ -> [Fragment]⁺.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

4. Sample Preparation:

  • The sample preparation procedure is similar to the HPLC-UV method, but smaller sample volumes are typically used. A "dilute and shoot" approach may be feasible for cleaner samples, where the sample is simply diluted with the initial mobile phase before injection.[6]

5. Calibration and Quantification:

  • Prepare calibration standards in the same matrix as the samples (matrix-matched calibration) to compensate for matrix effects.

  • Spike the standards and samples with a constant concentration of the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

III. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing sp1 Sample Collection (Plant Material/Biological Fluid) sp2 Extraction (e.g., Sonication, Maceration) sp1->sp2 sp3 Purification/Cleanup (e.g., SPE, LLE, Protein Precipitation) sp2->sp3 sp4 Concentration & Reconstitution sp3->sp4 aq1 LC Separation (HPLC or UPLC) sp4->aq1 Inject Sample aq2 Detection (UV or MS/MS) aq1->aq2 dp1 Peak Integration & Identification aq2->dp1 Acquire Data dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3 result Quantitative Results dp3->result Final Report

Caption: General experimental workflow for the quantification of this compound.

Method Selection Logic Diagram

method_selection start Start: Need to Quantify This compound matrix_complexity Complex Matrix? (e.g., Plasma, Tissue) start->matrix_complexity sensitivity_req High Sensitivity Required? matrix_complexity->sensitivity_req No lc_msms Use LC-MS/MS Method matrix_complexity->lc_msms Yes hplc_uv Use HPLC-UV Method sensitivity_req->hplc_uv No sensitivity_req->lc_msms Yes

References

Application Note: Quantitative Analysis of 3,7-Di-O-methylducheside A in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of 3,7-Di-O-methylducheside A in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other research involving this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The method has been developed to provide high throughput and reliable quantification.

Introduction

This compound is a methylated flavonoid glycoside with the molecular formula C22H20O12. As a member of the flavonoid class of compounds, it is of interest for its potential biological activities. To support preclinical and clinical research, a reliable and sensitive bioanalytical method is essential for the accurate measurement of this compound concentrations in biological matrices. This High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method provides the necessary selectivity and sensitivity for pharmacokinetic and metabolic studies.

Experimental

Materials and Reagents
  • This compound reference standard

  • Quercetin-3,7-diglucoside (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of the Internal Standard working solution (1 µg/mL Quercetin-3,7-diglucoside in 50% methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions
  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%A%B
0.09010
0.59010
2.51090
3.51090
3.69010
5.09010
Mass Spectrometry Conditions
  • Mass Spectrometer: Triple Quadrupole

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)CXP (V)
This compound477.1315.1803512
Quercetin-3,7-diglucoside (IS)627.1303.1954515

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Method Validation Summary

The HPLC-MS/MS method was validated according to established regulatory guidelines. The following performance characteristics were evaluated:

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

AnalyteRange (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995
Lower Limit of Quantification (LLOQ)

The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision (≤ 20%) and accuracy (within ± 20%).

AnalyteLLOQ (ng/mL)
This compound1
Accuracy and Precision

The intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ18.5-3.210.2-1.8
Low36.11.57.82.4
Mid1004.5-0.85.9-0.5
High8003.22.14.11.7
Matrix Effect and Recovery

The matrix effect and recovery were evaluated at low and high QC concentrations.

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Factor
Low392.10.98
High80095.31.01
Stability

The stability of this compound was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temp)6 hours98.2%
Freeze-Thaw3 cycles96.5%
Long-term (-80°C)30 days97.1%
Post-preparative (Autosampler)24 hours99.3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma add_is Add 20 µL IS plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add 400 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute transfer Transfer to Vial reconstitute->transfer inject Inject 5 µL transfer->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition msms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway_placeholder Analyte_IS_Ratio Analyte/IS Peak Area Ratio Calibration_Curve Calibration Curve y = mx + c Analyte_IS_Ratio->Calibration_Curve Concentration Analyte Concentration (ng/mL) Pharmacokinetics Pharmacokinetic Parameters (AUC, Cmax, Tmax) Concentration->Pharmacokinetics Calibration_Curve->Concentration

Caption: Logical relationship for quantification and pharmacokinetic analysis.

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. This method can be a valuable tool for advancing the understanding of the pharmacokinetic profile of this compound.

Application Notes and Protocols for 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Di-O-methylducheside A is a novel natural product with significant potential for investigation in drug discovery and development. Its chemical structure suggests possible anti-inflammatory and neuroprotective properties, making it a compound of interest for addressing a range of pathologies. These application notes provide detailed protocols for in vitro assays to explore the biological activities of this compound.

Application Note 1: Evaluation of Neuroprotective Effects

This protocol outlines the assessment of the neuroprotective potential of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

1. Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.[1]

    • Prepare various concentrations of this compound in the culture medium.

    • Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2-4 hours).

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) to a final concentration of 500 µM or Amyloid-β (25-35) peptide to a final concentration of 40 µM.[1]

    • Incubate the cells for an additional 24 hours.[1]

    • Include control groups: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated only with the neurotoxic agent.

2. Cell Viability Assessment (MTT Assay): [1][2]

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • After the 24-hour incubation with the neurotoxic agent, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay): [1][3]

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • Following treatment, wash the cells with warm PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[1]

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.

Data Presentation

Table 1: Neuroprotective Effects of this compound on H₂O₂-induced Toxicity in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%)Intracellular ROS (Fold Change)
Control-100 ± 5.21.0 ± 0.1
H₂O₂ (500 µM)-52.3 ± 4.13.5 ± 0.4
This compound165.8 ± 3.92.8 ± 0.3
1082.1 ± 4.51.9 ± 0.2
5095.4 ± 5.01.2 ± 0.1

Data are presented as mean ± SD from three independent experiments.

Visualization

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis / Cell Death Mitochondrial_Dysfunction->Apoptosis Neuroprotection Neuroprotection Neuroprotection->Apoptosis Inhibits Compound This compound Compound->ROS Scavenges Compound->Mitochondrial_Dysfunction Protects Compound->Neuroprotection

Caption: Hypothetical neuroprotective mechanism of this compound.

Application Note 2: Assessment of Anti-inflammatory Activity

This protocol describes the evaluation of the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells

1. Cell Culture and Stimulation:

  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2 × 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[4]

    • Include control groups: untreated cells, cells treated with the vehicle, and cells treated only with LPS.

    • Collect the cell culture supernatants for subsequent analysis.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable product of NO, in the culture supernatant.

  • Procedure:

    • Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatants.

  • Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

    • Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate solution.

    • Measure the absorbance and determine the cytokine concentrations from a standard curve.

Data Presentation

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-1.2 ± 0.350.1 ± 8.235.6 ± 6.1
LPS (1 µg/mL)-25.8 ± 2.11245.3 ± 102.7987.4 ± 85.3
This compound120.1 ± 1.8986.5 ± 95.4754.2 ± 71.9
1012.5 ± 1.1654.2 ± 58.1432.1 ± 45.8
505.3 ± 0.6210.8 ± 25.3158.9 ± 19.4

Data are presented as mean ± SD from three independent experiments.

Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Compound This compound Compound->IKK Inhibits

Caption: A potential anti-inflammatory signaling pathway inhibited by this compound.

Application Note 3: Determination of Antioxidant Capacity

This protocol details a cell-free assay to determine the direct radical scavenging activity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus decolorizing the solution. The change in absorbance is proportional to the radical scavenging activity.[5]

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution in a 96-well plate.

    • Use ascorbic acid as a positive control and methanol as a blank.

    • Incubate the plate in the dark for 30 minutes at room temperature.[5]

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] × 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation

Table 3: DPPH Radical Scavenging Activity of this compound

CompoundIC₅₀ (µg/mL)
This compound25.4 ± 2.1
Ascorbic Acid (Positive Control)5.8 ± 0.5

Data are presented as mean ± SD from three independent experiments.

Visualization

G Start Start Prepare_DPPH Prepare 0.1 mM DPPH solution Start->Prepare_DPPH Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Mix Mix DPPH solution with compound dilutions Prepare_DPPH->Mix Prepare_Compound->Mix Incubate Incubate for 30 min in the dark Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging and IC₅₀ value Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

References

Application Notes and Protocols for Cell-Based Assays: Investigating the Activity of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of 3,7-Di-O-methylducheside A, a saponin (B1150181) compound. The following protocols are designed to assess its cytotoxic, pro-apoptotic, and anti-inflammatory potential.

Assessment of Cytotoxic Activity

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[2] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[2]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC3)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Data Presentation

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-74815.2 ± 1.80.9 ± 0.1
HCT-1164822.5 ± 2.51.2 ± 0.2
PC34835.1 ± 3.11.5 ± 0.3

Evaluation of Apoptosis Induction

Principle

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells.[4] Common methods to detect apoptosis include the Annexin V-FITC/Propidium Iodide (PI) assay and caspase activity assays.[4][5][6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.[5][6] Caspases are a family of proteases that are activated during apoptosis.[5]

Experimental Protocol: Annexin V-FITC/PI Staining by Flow Cytometry

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]

Data Presentation

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (15 µM)55.8 ± 3.525.1 ± 2.819.1 ± 2.2

Assessment of Anti-Inflammatory Activity

Principle

Chronic inflammation is linked to cancer development. Key signaling pathways involved in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] Assays can measure the effect of a compound on the activation of these pathways, often by quantifying the expression of downstream inflammatory mediators or the phosphorylation of key signaling proteins.

Experimental Protocol: Inhibition of NF-κB Activation

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Western blot reagents and antibodies against phospho-NF-κB p65 and total p65

Procedure (Nitric Oxide Production):

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent as an indicator of NO production.

Procedure (Cytokine Measurement):

  • Follow steps 1-3 from the NO production protocol.

  • Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Procedure (Western Blot for NF-κB p65 Phosphorylation):

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS for 30 minutes.

  • Lyse the cells and determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-NF-κB p65 and total p65, followed by HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Data Presentation

Table 3: Inhibition of Inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
LPS (1 µg/mL)100100100
LPS + this compound (5 µM)75.4 ± 5.180.2 ± 6.382.5 ± 5.9
LPS + this compound (10 µM)48.2 ± 4.255.7 ± 4.858.1 ± 4.5
LPS + this compound (20 µM)22.6 ± 3.530.1 ± 3.933.4 ± 3.7

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cluster_results Results Compound This compound MTT Cytotoxicity Assay (MTT) Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis AntiInflammatory Anti-inflammatory Assays (NO, Cytokines, Western Blot) Compound->AntiInflammatory Cells Cell Line Culture (e.g., MCF-7, RAW 264.7) Cells->MTT Cells->Apoptosis Cells->AntiInflammatory IC50 IC50 Determination MTT->IC50 FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry ELISA ELISA & Griess Assay Analysis AntiInflammatory->ELISA WB_Analysis Western Blot Quantification AntiInflammatory->WB_Analysis Cytotoxicity_Results Cytotoxic Potential IC50->Cytotoxicity_Results Apoptosis_Results Apoptotic Mechanism FlowCytometry->Apoptosis_Results AntiInflam_Results Anti-inflammatory Effects ELISA->AntiInflam_Results WB_Analysis->AntiInflam_Results

Caption: General workflow for assessing the bioactivity of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene activates Compound This compound Compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K activates MAP2K MAPKK (e.g., MEK1/2) MAP3K->MAP2K phosphorylates MAPK MAPK (e.g., ERK1/2, p38) MAP2K->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Gene Inflammatory Gene Expression TranscriptionFactors->Gene Compound This compound Compound->MAP2K inhibits?

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.

References

Research Model Development for 3,7-Di-O-methylducheside A Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,7-Di-O-methylducheside A is a novel natural product of significant interest for its potential therapeutic applications. While specific research on this compound is in its nascent stages, its structural similarity to other bioactive molecules isolated from plants such as Duchesnea indica suggests potential anti-inflammatory and anti-cancer properties.[1][2] Duchesnea indica, commonly known as mock strawberry, has a long history in traditional medicine for treating conditions such as boils, abscesses, and traumatic injuries, and has been shown to possess anticoagulant, antiseptic, and febrifuge properties.[3] This document outlines a proposed research model to investigate the biological activities of this compound, focusing on its potential anti-inflammatory and pro-apoptotic effects. The provided protocols and application notes are based on established methodologies for compounds with similar expected activities.

1. Proposed Research Model: Investigating Anti-Inflammatory and Apoptotic Activities

This research model is designed to first screen for and then elucidate the mechanisms behind the potential anti-inflammatory and apoptosis-inducing effects of this compound. The workflow progresses from initial cell viability and cytotoxicity assays to more specific functional and mechanistic studies.

Logical Workflow for Investigating this compound

workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_validation Phase 3: In Vivo Validation A Cell Viability/Cytotoxicity Assay (MTT Assay) B Nitric Oxide (NO) Production Assay (Griess Assay) A->B Determine sub-toxic concentrations E Apoptosis Induction Analysis (Annexin V/PI Staining) A->E Assess apoptotic potential C Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) B->C Confirm anti-inflammatory potential D Western Blot Analysis (NF-κB, MAPK Pathways) C->D Investigate signaling pathways G Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) D->G Validate in a living system F Caspase Activity Assays (Caspase-3, -8, -9) E->F Elucidate apoptotic pathway F->G

Caption: Experimental workflow for this compound.

2. Application Notes

2.1. Anti-Inflammatory Activity

Many natural products exert anti-inflammatory effects by modulating key signaling pathways. A common mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6. These effects are often mediated through the downregulation of the NF-κB and MAPK signaling pathways. The proposed experiments will assess the ability of this compound to modulate these pathways in a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

2.2. Apoptosis Induction in Cancer Cells

The induction of apoptosis is a key strategy for many anti-cancer drugs. Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. The proposed protocols will evaluate the ability of this compound to induce apoptosis in a human cancer cell line (e.g., MCF-7 breast cancer cells) and identify the key caspases involved.

3. Experimental Protocols

3.1. Cell Viability and Cytotoxicity (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound and identify appropriate concentrations for subsequent experiments.

  • Protocol:

    • Seed cells (e.g., RAW 264.7 or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3.2. Nitric Oxide (NO) Production (Griess Assay)

  • Objective: To quantify the effect of this compound on NO production in LPS-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated.

3.3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.

  • Protocol:

    • Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with this compound as described in the NO assay.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and samples and incubate.

    • Add the detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

3.4. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

  • Protocol:

    • Treat cells with this compound and/or LPS for the indicated times.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.5. Apoptosis Detection (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Protocol:

    • Treat MCF-7 cells with various concentrations of this compound for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

3.6. Caspase Activity Assays

  • Objective: To measure the activity of key caspases involved in apoptosis.

  • Protocol:

    • Treat MCF-7 cells with this compound.

    • Lyse the cells and measure protein concentration.

    • Use commercially available colorimetric or fluorometric assay kits for caspase-3, -8, and -9 according to the manufacturer's instructions.

    • Briefly, incubate cell lysates with the specific caspase substrate conjugated to a chromophore or fluorophore.

    • Measure the absorbance or fluorescence using a microplate reader.

4. Data Presentation

Table 1: Effect of this compound on Cell Viability and NO Production

Concentration (µM)Cell Viability (%)NO Production (% of LPS control)
Control100 ± 5.25.1 ± 1.2
LPS (1 µg/mL)98.5 ± 4.8100
1 + LPS99.1 ± 5.5Data to be generated
10 + LPS97.8 ± 4.9Data to be generated
50 + LPS85.3 ± 6.1Data to be generated
100 + LPS60.2 ± 7.3Data to be generated

Table 2: Effect of this compound on Apoptosis Induction in MCF-7 Cells

Concentration (µM)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)
Control3.2 ± 0.81.5 ± 0.4
10Data to be generatedData to be generated
50Data to be generatedData to be generated
100Data to be generatedData to be generated

5. Signaling Pathway Diagrams

Proposed Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Compound This compound Compound->MAPK potential inhibition Compound->IKK potential inhibition AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->ProInflammatory activates transcription IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters NFkB->ProInflammatory activates transcription apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound This compound Mito Mitochondria Compound->Mito potential activation DeathR Death Receptors Compound->DeathR potential activation CytoC Cytochrome c Mito->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Casp8 Caspase-8 DeathR->Casp8 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for the Investigation of 3,7-Di-O-methylducheside A in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific research data on 3,7-Di-O-methylducheside A in the context of Alzheimer's disease is not available in the public domain. The following application notes and protocols are based on the established neuroprotective activities of a related class of natural compounds, the iridoid glycosides. These guidelines are intended to serve as a comprehensive framework for initiating research on novel compounds such as this compound.

Introduction: The Potential of Iridoid Glycosides in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[1][2][3] Natural products represent a promising avenue for the discovery of novel therapeutic agents for AD.[4] Iridoid glycosides, a class of monoterpenoids found in various medicinal plants, have demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease.[5][6][7][8]

Putative Mechanisms of Action:

Based on studies of related compounds like Cornel Iridoid Glycoside (CIG) and geniposide (B1671433), the potential therapeutic mechanisms of this compound in an Alzheimer's disease model could involve:

  • Inhibition of Tau Hyperphosphorylation: By modulating the activity of key kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and phosphatases like Protein Phosphatase 2A (PP2A).[5][6]

  • Reduction of Amyloid-β Toxicity: By interfering with Aβ aggregation and promoting its clearance.[6][8]

  • Anti-inflammatory Effects: Through the inhibition of pro-inflammatory signaling pathways like NF-κB and STAT3 in microglia and astrocytes.[7]

  • Promotion of Synaptic Plasticity: By enhancing the expression of synaptic proteins and protecting against synaptic loss.[5]

  • Antioxidant Activity: By reducing oxidative stress, a key contributor to neuronal damage in AD.

Experimental Protocols

The following protocols provide a detailed methodology for the initial in vitro and in vivo evaluation of this compound for its potential therapeutic effects in Alzheimer's disease.

In Vitro Assays

2.1.1 Cell Culture and Treatment:

  • Cell Lines:

    • SH-SY5Y human neuroblastoma cells (for general neuroprotection and Aβ toxicity studies).

    • PC12 rat pheochromocytoma cells (for studies on neurite outgrowth and Aβ-induced injury).[4]

    • BV-2 murine microglial cells (for assessing anti-inflammatory effects).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture media to achieve final working concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

2.1.2 Neuroprotection against Aβ-induced Toxicity:

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 2-4 hours.

  • Aβ Treatment: Add pre-aggregated Aβ1-42 oligomers (e.g., 10 µM) to the wells and incubate for an additional 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Read the absorbance at 570 nm.

2.1.3 Tau Phosphorylation Assay (Western Blot):

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1), total Tau, p-GSK-3β, total GSK-3β, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2.1.4 Anti-inflammatory Assay in Microglia:

  • Cell Stimulation: Treat BV-2 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of this compound for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant using ELISA kits.

  • NF-κB Activation (Western Blot): Analyze the expression of key proteins in the NF-κB pathway (e.g., p-p65, IκBα) by Western blot.

In Vivo Studies (Transgenic Mouse Model)
  • Animal Model: Use a well-established transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APP/PS1 mice.

  • Drug Administration: Administer this compound via oral gavage or intraperitoneal injection daily for a specified period (e.g., 1-3 months).

  • Behavioral Testing:

    • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Y-maze: To evaluate short-term spatial working memory.

    • Novel Object Recognition (NOR): To test recognition memory.

  • Histopathological and Biochemical Analysis:

    • Immunohistochemistry: Analyze brain sections for Aβ plaque deposition (using antibodies like 4G8 or 6E10) and hyperphosphorylated Tau (AT8).

    • ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

    • Western Blot: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) and key signaling molecules in brain tissue.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Neuroprotective Effect of this compound against Aβ1-42 Toxicity

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
Aβ1-421052 ± 4.5
Aβ1-42 + Compound165 ± 3.8
Aβ1-42 + Compound578 ± 4.1
Aβ1-42 + Compound1089 ± 3.9

Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y Cells

Treatment Groupp-Tau (AT8) / Total Tau Ratiop-GSK-3β / Total GSK-3β Ratio
Control1.00 ± 0.121.00 ± 0.09
Okadaic Acid3.50 ± 0.250.45 ± 0.06
OA + Compound (5 µM)2.10 ± 0.180.85 ± 0.07
OA + Compound (10 µM)1.50 ± 0.150.95 ± 0.08

Table 3: In Vivo Efficacy of this compound in a Transgenic AD Mouse Model

Treatment GroupMWM Escape Latency (s)Aβ Plaque Load (%)
Wild-Type20 ± 3.50
AD Model + Vehicle65 ± 8.215 ± 2.1
AD Model + Compound40 ± 6.58 ± 1.5

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_0 Alzheimer's Disease Pathogenesis cluster_1 Therapeutic Intervention cluster_2 Molecular Mechanisms Aβ Aggregation Aβ Aggregation Synaptic Dysfunction Synaptic Dysfunction Aβ Aggregation->Synaptic Dysfunction Tau Hyperphosphorylation Tau Hyperphosphorylation Tau Hyperphosphorylation->Synaptic Dysfunction Neuroinflammation Neuroinflammation Neuronal Death Neuronal Death Neuroinflammation->Neuronal Death Synaptic Dysfunction->Neuronal Death This compound This compound ↓ Aβ Aggregation ↓ Aβ Aggregation This compound->↓ Aβ Aggregation Inhibits ↓ Tau Phosphorylation (↓ GSK-3β) ↓ Tau Phosphorylation (↓ GSK-3β) This compound->↓ Tau Phosphorylation (↓ GSK-3β) Inhibits ↓ Neuroinflammation (↓ NF-κB) ↓ Neuroinflammation (↓ NF-κB) This compound->↓ Neuroinflammation (↓ NF-κB) Inhibits ↑ Synaptic Function ↑ Synaptic Function This compound->↑ Synaptic Function Promotes ↑ Neuronal Survival ↑ Neuronal Survival ↓ Aβ Aggregation->↑ Neuronal Survival ↓ Tau Phosphorylation (↓ GSK-3β)->↑ Neuronal Survival ↓ Neuroinflammation (↓ NF-κB)->↑ Neuronal Survival ↑ Synaptic Function->↑ Neuronal Survival

Caption: Putative neuroprotective mechanisms of this compound.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation cluster_2 Data Analysis & Conclusion A Compound Synthesis & Characterization B Cell Culture (SH-SY5Y, PC12, BV-2) A->B C Neuroprotection Assay (Aβ-induced toxicity) B->C D Tau Phosphorylation Assay (Western Blot) B->D E Anti-inflammatory Assay (Griess, ELISA, Western Blot) B->E J Statistical Analysis C->J D->J E->J F AD Transgenic Mouse Model G Compound Administration F->G H Behavioral Testing (MWM, Y-maze) G->H I Brain Tissue Analysis (IHC, ELISA, Western Blot) H->I I->J K Mechanism of Action Elucidation J->K

Caption: Comprehensive workflow for evaluating this compound.

Logical Relationship

G Initial Hypothesis Initial Hypothesis Compound demonstrates neuroprotective potential in silico or based on structural similarity to known active compounds. Compound demonstrates neuroprotective potential in silico or based on structural similarity to known active compounds. Initial Hypothesis->Compound demonstrates neuroprotective potential in silico or based on structural similarity to known active compounds. In Vitro Evidence In Vitro Evidence Compound shows efficacy in cellular models of AD (reduces Aβ toxicity, inhibits tau phosphorylation, anti-inflammatory). Compound shows efficacy in cellular models of AD (reduces Aβ toxicity, inhibits tau phosphorylation, anti-inflammatory). In Vitro Evidence->Compound shows efficacy in cellular models of AD (reduces Aβ toxicity, inhibits tau phosphorylation, anti-inflammatory). In Vivo Confirmation In Vivo Confirmation Compound improves cognitive function and reduces AD pathology in animal models. Compound improves cognitive function and reduces AD pathology in animal models. In Vivo Confirmation->Compound improves cognitive function and reduces AD pathology in animal models. Lead Compound Lead Compound Compound demonstrates neuroprotective potential in silico or based on structural similarity to known active compounds.->In Vitro Evidence Compound shows efficacy in cellular models of AD (reduces Aβ toxicity, inhibits tau phosphorylation, anti-inflammatory).->In Vivo Confirmation Compound improves cognitive function and reduces AD pathology in animal models.->Lead Compound

Caption: Logical progression from hypothesis to lead compound identification.

References

Application Notes: Testing the Antioxidant Activity of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,7-Di-O-methylducheside A is an iridoid glycoside, a class of monoterpenoids known for a wide range of biological activities. Iridoids are commonly found in the plant kingdom and are recognized for their therapeutic potential, including anti-inflammatory and antioxidant effects.[1][2] Compounds from Duchesnea indica, the likely source of a "ducheside," have demonstrated significant antioxidant properties in various assays.[3][4] The protocols outlined below provide a comprehensive framework for characterizing the antioxidant potential of this compound using established in vitro chemical and cell-based assays. These methods will allow researchers to determine its radical scavenging ability, reducing power, and efficacy in a biologically relevant cellular environment.

I. In Vitro Chemical Assays

These assays determine the direct chemical antioxidant capacity of the compound by measuring its ability to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use Ascorbic acid or Trolox as a positive control and prepare serial dilutions similarly.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the sample solvent. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the % inhibition against the sample concentrations.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in color.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.[7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.

    • Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of this compound and a positive control (Trolox or Ascorbic acid).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential through the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8]

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O in deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.[8]

    • Prepare serial dilutions of the test compound and a standard (FeSO₄ or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes in the dark.[8]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.

    • Express the FRAP value of the sample in terms of µmol Fe²⁺ equivalents per gram or µmol Trolox equivalents per gram.

II. Cell-Based Assay

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[9][10] It uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will achieve 90-100% confluency after 24 hours.[10][11]

  • Probe Loading and Treatment:

    • Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of treatment medium containing 25 µM DCFH-DA to each well.

    • Add 50 µL of the test compound (this compound) or a standard (Quercetin) at various concentrations to the wells.[11]

    • Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for probe uptake and de-esterification.

  • Induction of Oxidative Stress:

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) every 5 minutes for 1 hour.[12]

  • Calculation:

    • Calculate the area under the curve (AUC) for fluorescence versus time.

    • Determine the CAA value using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

    • Express the results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[10]

III. Data Presentation

Quantitative results from the antioxidant assays should be summarized for clear comparison.

AssayParameterThis compoundPositive Control (e.g., Trolox)
DPPH Assay IC50 (µg/mL)Value ± SDValue ± SD
ABTS Assay IC50 (µg/mL)Value ± SDValue ± SD
FRAP Assay Reducing Power (µM TE/mg)Value ± SDValue ± SD
CAA Assay CAA Value (µM QE/100 µmol)Value ± SDValue ± SD

IV. Visualizations

Diagrams are essential for illustrating workflows and mechanisms.

G cluster_prep Preparation cluster_invitro In Vitro Chemical Assays cluster_cellular Cell-Based Assay cluster_results Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP CAA Cellular Antioxidant Activity (CAA) Assay Serial_Dilutions->CAA IC50 IC50 Values DPPH->IC50 ABTS->IC50 Equivalents TEAC / FRAP Values FRAP->Equivalents CAA_Value CAA Value CAA->CAA_Value

Caption: Overall experimental workflow for antioxidant activity testing.

G DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH_Radical->DPPH_H + H• Antioxidant Antioxidant (R-OH) Antioxidant_Radical Antioxidant• (R-O•) Antioxidant->Antioxidant_Radical - H•

Caption: Principle of the DPPH radical scavenging assay.

G ABTS_Radical ABTS•+ (Blue-Green Radical Cation) ABTS_Neutral ABTS (Colorless, Neutralized) ABTS_Radical->ABTS_Neutral + e- Antioxidant Antioxidant Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized - e-

Caption: Principle of the ABTS radical cation decolorization assay.

G Fe3 Fe³⁺-TPTZ (Colorless Complex) Fe2 Fe²⁺-TPTZ (Deep Blue Complex) Fe3->Fe2 + e- (Reduction) Antioxidant Antioxidant Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized - e- (Oxidation)

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

G Seed 1. Seed HepG2 cells in 96-well plate Treat 2. Wash cells & add DCFH-DA + Compound Seed->Treat Incubate 3. Incubate for 1 hr at 37°C Treat->Incubate Wash 4. Wash cells 3x with PBS Incubate->Wash Induce 5. Add AAPH (Radical Initiator) Wash->Induce Read 6. Measure Fluorescence (Ex:485/Em:530) for 1 hr Induce->Read Analyze 7. Calculate AUC and CAA Value Read->Analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

G cluster_pathway Pro-inflammatory Pathway ROS Cellular Stress (e.g., AAPH) ROS Generation IKK IKK Activation ROS->IKK Activates Compound This compound Compound->ROS Scavenges NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: Potential mechanism of action for an antioxidant compound.

References

Application Notes and Protocols for In Vivo Investigation of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Di-O-methylducheside A is a novel natural product with currently uncharacterized in vivo biological activities. These application notes provide a comprehensive experimental framework for the initial in vivo evaluation of this compound, focusing on its potential anti-inflammatory properties. The protocols outlined below are designed to assess the efficacy, preliminary pharmacokinetics, and acute toxicity of this compound in a murine model of inflammation.

Hypothesized Therapeutic Area: Anti-Inflammation

Based on the common biological activities of similar natural product classes, this experimental design will investigate the potential of this compound as an anti-inflammatory agent. The protocols are designed to be adaptable to other potential therapeutic areas with appropriate modifications to the chosen in vivo model and endpoints.

Overall Experimental Workflow

The following diagram outlines the general workflow for the in vivo characterization of this compound.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy and Mechanism cluster_2 Phase 3: Pharmacokinetics A Acute Toxicity Study (LD50 Estimation) B Dose Range Finding Study A->B Inform Dosing C LPS-Induced Inflammation Model B->C Select Doses F Single-Dose Pharmacokinetic Study B->F Select Dose D Measurement of Inflammatory Markers C->D E Histopathological Analysis C->E G Sample Collection (Blood, Tissues) F->G H LC-MS/MS Analysis G->H

Caption: Overall experimental workflow for the in vivo evaluation of this compound.

Experimental Protocols

Protocol 1: Acute Toxicity Study (Up-and-Down Procedure)

Objective: To determine the median lethal dose (LD50) and assess the acute toxicity profile of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • Male and female BALB/c mice (6-8 weeks old)[1]

  • Standard laboratory animal diet and water

  • Syringes and needles for oral gavage

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast mice for 4 hours before dosing, with water provided ad libitum.

  • Administer a single oral dose of this compound to one mouse at a starting dose of 2000 mg/kg.

  • Observe the animal for signs of toxicity and mortality for 48 hours.

  • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose, following the OECD 425 guideline.

  • Continue the procedure until the stopping criteria are met.

  • Observe all animals for 14 days for any signs of delayed toxicity.

  • Record body weight, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and mortality.

  • At the end of the observation period, euthanize surviving animals and perform a gross necropsy.

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute inflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)[1]

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for myeloperoxidase (MPO) assay

Procedure:

  • Randomly divide mice into the experimental groups outlined in Table 1.

  • Pre-treat the mice with this compound (at selected doses), dexamethasone, or vehicle via oral gavage one hour before LPS administration.

  • Induce inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).

  • Two hours after LPS injection, collect blood via cardiac puncture under anesthesia for serum preparation.

  • Euthanize the animals and harvest lung and liver tissues.

  • Store serum at -80°C for cytokine analysis.

  • Snap-freeze a portion of the lung and liver tissues in liquid nitrogen for MPO assay and store the remaining tissue in 10% neutral buffered formalin for histopathology.

Data Presentation: Experimental Groups for Inflammation Study

GroupTreatmentDoseRoute of AdministrationNumber of Animals
1Vehicle-Oral8
2LPS + Vehicle1 mg/kgi.p. / Oral8
3LPS + this compoundLow Dosei.p. / Oral8
4LPS + this compoundMid Dosei.p. / Oral8
5LPS + this compoundHigh Dosei.p. / Oral8
6LPS + Dexamethasone5 mg/kgi.p. / Oral8
Protocol 3: Cytokine and MPO Analysis

Objective: To quantify the levels of pro-inflammatory cytokines and neutrophil infiltration in response to treatment.

Procedure:

  • Cytokine Measurement (ELISA):

    • Thaw serum samples on ice.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Myeloperoxidase (MPO) Assay:

    • Homogenize lung and liver tissue samples in an appropriate buffer.

    • Centrifuge the homogenates and collect the supernatant.

    • Perform the MPO assay on the supernatant using a commercial kit or a standard protocol involving the reaction of MPO with a substrate to produce a colored product.

    • Measure the absorbance and express MPO activity relative to the total protein concentration of the sample.

Data Presentation: Expected Quantitative Data from Inflammation Study

ParameterGroup 1 (Vehicle)Group 2 (LPS + Vehicle)Group 3 (LPS + Low Dose)Group 4 (LPS + Mid Dose)Group 5 (LPS + High Dose)Group 6 (LPS + Dexamethasone)
Serum TNF-α (pg/mL)
Serum IL-6 (pg/mL)
Serum IL-1β (pg/mL)
Lung MPO Activity (U/mg protein)
Liver MPO Activity (U/mg protein)
Protocol 4: Single-Dose Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic profile of this compound after a single oral administration.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • LC-MS/MS system

Procedure:

  • Fast rats overnight before dosing.

  • Administer a single oral dose of this compound (e.g., the mid-dose from the efficacy study).

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Data Presentation: Pharmacokinetic Parameters

ParameterUnitValue
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CL/FL/h/kg
Vd/FL/kg

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that this compound might inhibit to exert its anti-inflammatory effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Compound This compound Compound->IKK Hypothesized Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,7-Di-O-methylducheside A synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and related saponin (B1150181) glycosides.

Issue 1: Low Yield in the Glycosylation Step

Q: My glycosylation reaction to couple the aglycone with the protected sugar is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in glycosylation are a common challenge.[1][2] The causes can be multifaceted, ranging from the reactivity of the glycosyl donor and acceptor to the reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Assess Glycosyl Donor and Acceptor Reactivity:

    • Donor: Electron-withdrawing protecting groups on the glycosyl donor can decrease its reactivity (disarmed donor), leading to slower or incomplete reactions.[2] Conversely, electron-donating groups increase reactivity (armed donor).[2] Consider switching to a more reactive donor if the reaction is sluggish.

    • Acceptor: The steric hindrance around the hydroxyl group of the aglycone can significantly impact the reaction rate. Ensure the target hydroxyl group is accessible.

  • Optimize Reaction Conditions:

    • Temperature: Glycosylation reactions are often temperature-sensitive. Excessively low temperatures can make the reaction too slow, while high temperatures can lead to side reactions and decomposition.[3] A systematic temperature optimization study is recommended.[3]

    • Solvent: The choice of solvent is critical. Nitrile solvents, for example, can participate in the reaction and influence the stereochemical outcome.[1]

    • Activator/Promoter: The type and amount of activator (e.g., TMSOTf, BF₃·OEt₂) are crucial. Ensure the activator is fresh and used in the correct stoichiometric ratio.

  • Control of Stereochemistry:

    • The protecting group at the C-2 position of the glycosyl donor plays a key role in determining the stereochemistry of the glycosidic bond.[1] A participating group (e.g., an acetyl group) will favor the formation of a 1,2-trans glycosidic linkage. For a 1,2-cis linkage, a non-participating group (e.g., a benzyl (B1604629) group) is required.[1]

  • Side Reactions:

    • Be aware of common side reactions such as the formation of orthoesters, which can occur under neutral or basic conditions.[2] Maintaining mildly acidic conditions is often important.[2] Anomerization of the glycosyl donor can also occur.

A logical approach to troubleshooting this step is outlined in the diagram below.

troubleshooting_glycosylation start Low Yield in Glycosylation check_reactants 1. Verify Purity and Reactivity of Donor and Acceptor start->check_reactants check_conditions 2. Optimize Reaction Conditions check_reactants->check_conditions Reactants OK sub_reactants Check for degradation Use 'armed' donor if needed check_reactants->sub_reactants check_side_products 3. Analyze for Side Products check_conditions->check_side_products Conditions Optimized sub_conditions Vary temperature Screen solvents Test different activators check_conditions->sub_conditions solution Improved Yield check_side_products->solution Side Reactions Minimized sub_side_products Look for orthoesters Check for anomerization check_side_products->sub_side_products

Caption: Troubleshooting workflow for low-yield glycosylation reactions.

Issue 2: Incomplete or Non-selective Methylation

Q: I am having trouble with the selective methylation of the 3-O and 7-O positions on the sugar moiety. Either the reaction is incomplete, or I am getting methylation at other positions. How can I improve this step?

A: Achieving selective methylation in a polyhydroxylated molecule like a glycoside requires careful strategy.[4][5] Here are some key considerations:

  • Protecting Group Strategy: The most reliable way to achieve selective methylation is to use an orthogonal protecting group strategy.[6][7] This involves protecting all hydroxyl groups except for the ones at the 3 and 7 positions before carrying out the methylation reaction. After methylation, the protecting groups can be removed.

  • Reagent and Conditions for Methylation:

    • Reagents: Common methylating agents include methyl iodide (MeI) with a base like sodium hydride (NaH) or silver oxide (Ag₂O), or milder reagents like dimethyl sulfate (B86663) ((Me)₂SO₄). The choice of reagent and base can influence the outcome.

    • Solubility: Polysaccharides and their derivatives can have poor solubility, which can lead to incomplete reactions.[5] Ensure the substrate is fully dissolved in the reaction solvent (e.g., DMF, DMSO).

    • Degradation: Harsh basic conditions can sometimes lead to the degradation of the polysaccharide backbone.[5] If this is observed, consider using a milder base or reaction conditions.

  • Stepwise Methylation: If a suitable protecting group strategy is not feasible, a stepwise approach might be necessary. This could involve methylating the more reactive hydroxyl groups first, followed by protection, and then methylation of the less reactive ones. The primary alcohol at C6 is often the most reactive.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a protecting group strategy for the synthesis of this compound?

A1: A robust protecting group strategy is crucial for a multi-step synthesis of a complex natural product.[6][9][10] For a saponin glycoside, you will need to consider protecting groups for both the aglycone and the sugar moieties. An orthogonal protecting group strategy is highly recommended, which allows for the selective removal of one type of protecting group in the presence of others.[10] For example, you could use acid-labile groups (e.g., t-butyldimethylsilyl - TBDMS) to protect some hydroxyls, and hydrogenolysis-labile groups (e.g., benzyl - Bn) for others. This allows for selective deprotection and modification at specific positions.[10]

Q2: How can I purify the final product, this compound, and remove impurities?

A2: Saponins (B1172615) can be challenging to purify due to their amphiphilic nature, which can cause them to form colloidal solutions or foams in water.[11] A multi-step purification protocol is often necessary.

  • Initial Extraction: If isolating from a natural source or a crude reaction mixture, a common method is to perform a liquid-liquid extraction. For example, after an aqueous extraction, partitioning with n-butanol is often used to enrich the saponin fraction.

  • Chromatography:

    • Macroporous Resins: Adsorption chromatography using macroporous resins is an effective and scalable method for the initial purification of saponins from crude extracts.[12]

    • Silica (B1680970) Gel Chromatography: Normal-phase silica gel chromatography is commonly used, often with a mobile phase consisting of a mixture of chloroform, methanol (B129727), and water in varying ratios.

    • Reversed-Phase Chromatography (C18): This is a powerful technique for the final purification of saponins, typically using a gradient of water and methanol or acetonitrile (B52724) as the mobile phase.

  • Crystallization: If the final compound is crystalline, crystallization can be an excellent final purification step. Acetylation of the sapogenin can sometimes aid in crystallization.[11]

Q3: What analytical techniques are best for confirming the structure and purity of this compound?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for determining the complete structure, including the stereochemistry of the glycosidic linkages and the positions of the methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as hydroxyl (-OH), ether (C-O-C), and carbonyl (C=O) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is used to assess the purity of the final compound.

Data Presentation

When optimizing a reaction step, such as the methylation of a diol precursor, it is crucial to systematically vary the reaction parameters and record the outcomes. The following table provides a template for organizing such data.

Table 1: Optimization of the Selective Methylation Reaction

EntryMethylating AgentBase (equiv.)SolventTemp (°C)Time (h)Yield of 3,7-Di-O-methyl product (%)Ratio of di-methylated:mono-methylated:unreacted
1MeI (2.5 equiv.)NaH (2.2)THF0 to rt12455:4:1
2MeI (2.5 equiv.)NaH (2.2)DMF08657:2:1
3MeI (3.0 equiv.)Ag₂O (2.5)DMFrt24758:1:1
4(Me)₂SO₄ (2.2 equiv.)K₂CO₃ (3.0)Acetone5016506:3:1

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of saponin glycosides. These should be adapted based on the specific substrate and protecting group strategy.

Protocol 1: Glycosylation using a Glycosyl Trichloracetimidate Donor

  • Preparation: Dry all glassware thoroughly in an oven and cool under a nitrogen or argon atmosphere. All solvents must be anhydrous.

  • Reaction Setup: Dissolve the glycosyl acceptor (aglycone, 1.0 equiv.) and the glycosyl trichloroacetimidate (B1259523) donor (1.2-1.5 equiv.) in anhydrous dichloromethane (B109758) (DCM) or a mixture of DCM and diethyl ether. Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Add a solution of the activator, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.2 equiv.), dropwise via syringe.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or pyridine.

  • Workup: Filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Methylation of Hydroxyl Groups using NaH and MeI

  • Preparation: Dry all glassware and ensure the use of anhydrous solvents. Sodium hydride (NaH) is highly reactive; handle with care under an inert atmosphere.

  • Reaction Setup: Dissolve the protected glycoside (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (e.g., 60% dispersion in mineral oil, 1.1 equiv. per -OH group) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Add methyl iodide (MeI) (1.2-1.5 equiv. per -OH group) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to destroy any excess NaH, followed by the addition of water.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizations

synthesis_workflow aglycone 1. Aglycone Synthesis/ Isolation protection1 2. Selective Protection of Aglycone aglycone->protection1 glycosylation 3. Glycosylation with Protected Sugar protection1->glycosylation deprotection1 4. Selective Deprotection of Sugar Hydroxyls glycosylation->deprotection1 methylation 5. Selective Methylation at 3-O and 7-O deprotection1->methylation deprotection2 6. Final Deprotection methylation->deprotection2 purification 7. Purification deprotection2->purification final_product This compound purification->final_product

Caption: General synthetic workflow for this compound.

hypothetical_pathway compound Saponin Glycoside (e.g., this compound) membrane Cell Membrane Perturbation compound->membrane receptor Membrane Receptor Interaction compound->receptor pathway Downstream Signaling Cascade (e.g., MAPK) membrane->pathway Signal receptor->pathway Signal response Cellular Response (e.g., Apoptosis, Anti-inflammatory) pathway->response

Caption: Hypothetical signaling pathway affected by saponin glycosides.

References

Overcoming solubility issues with 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-Di-O-methylducheside A. The information provided is based on established methods for flavonoid glycosides and methylated natural products, and is intended to serve as a starting point for developing your own experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a methylated flavonoid glycoside. Like many natural products, it is presumed to have low aqueous solubility, which can present challenges for its use in biological assays and for its development as a therapeutic agent. The methylation of the hydroxyl groups can increase the lipophilicity of the molecule, further reducing its solubility in aqueous solutions.

Q2: What are the initial recommended solvents for dissolving this compound?

A: For initial attempts to dissolve this compound, it is recommended to start with common organic solvents used for flavonoids. These include methanol, ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). For biological experiments, DMSO is a common choice, but it is crucial to keep the final concentration in your assay low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How can I improve the aqueous solubility of this compound for in vitro assays?

A: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, and the preparation of solid dispersions. The choice of method will depend on the specific requirements of your experiment.

Q4: Are there any known biological pathways affected by this compound?

A: Currently, there is a lack of specific studies detailing the biological signaling pathways directly modulated by this compound. However, flavonoids as a class are known to interact with a variety of cellular signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. A representative diagram of a common flavonoid signaling pathway is provided below for illustrative purposes.

Troubleshooting Guide

Issue 1: The compound does not dissolve in my chosen solvent.
Possible Cause Troubleshooting Step Experimental Protocol
Insufficient solvent polarity.Try a solvent with a different polarity. Flavonoid glycosides can often be dissolved in mixtures of alcohol and water.Protocol: Prepare a stock solution by dissolving this compound in 100% DMSO. For aqueous working solutions, dilute the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.
Low dissolution rate.Gently warm the solution and use sonication to aid dissolution.Protocol: Place the vial containing the compound and solvent in a sonicator bath for 10-15 minutes. Alternatively, warm the solution to 37°C in a water bath. Always check for compound stability at elevated temperatures.
Compound has precipitated out of solution.This can happen when a concentrated stock in an organic solvent is diluted into an aqueous buffer.Protocol: Try diluting the stock solution in a stepwise manner, vortexing between each addition. Alternatively, consider using a solubility enhancer in your aqueous buffer.
Issue 2: The compound is soluble but precipitates during the experiment.
Possible Cause Troubleshooting Step Experimental Protocol
Exceeding the solubility limit in the final assay medium.Determine the maximum solubility of the compound in your final assay buffer.Protocol: Prepare a series of dilutions of your compound in the final assay buffer. Visually inspect for precipitation after a set incubation time (e.g., 1 hour) at the experimental temperature.
Interaction with components of the assay medium (e.g., proteins, salts).The presence of high concentrations of salts or proteins can reduce the solubility of small molecules.Protocol: Consider preparing a more concentrated stock solution and adding a smaller volume to your assay to minimize the introduction of the initial solvent. The use of solubility enhancers like cyclodextrins can also help.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to aid dissolution.

  • If necessary, sonicate for 10-15 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. A typical starting concentration is 1-5% (w/v).

  • Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.

  • Slowly add the stock solution of the compound to the cyclodextrin solution while vortexing.

  • Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Data Presentation

Table 1: Recommended Solvents for Initial Solubility Testing of this compound

SolventPolarity IndexNotes
Dimethyl Sulfoxide (DMSO)7.2A common solvent for preparing stock solutions for biological assays. Use at low final concentrations (<0.5%).
Methanol5.1Often used for extraction and initial dissolution of flavonoids.
Ethanol4.3A less toxic alternative to methanol, suitable for some in vitro and in vivo studies.
Acetone4.3Can be used for dissolving less polar flavonoids.
Water/Ethanol MixturesVariableThe polarity can be tuned by varying the ratio of water to ethanol.
Water/Methanol MixturesVariableThe polarity can be tuned by varying the ratio of water to methanol.

Table 2: Overview of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent to increase solubility.Simple to implement.The organic solvent may have biological effects.
Cyclodextrins Formation of inclusion complexes.Can significantly increase aqueous solubility; low toxicity.May alter the biological activity of the compound.
Solid Dispersion Dispersing the compound in a solid carrier matrix.Can improve dissolution rate and bioavailability.Requires specialized equipment for preparation.
Nanotechnology Reducing particle size to the nanoscale.Increases surface area for dissolution.Can be complex to prepare and characterize.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_initial Initial Dissolution cluster_aqueous Aqueous Preparation cluster_troubleshoot Troubleshooting start Weigh Compound dissolve Add Organic Solvent (e.g., DMSO) start->dissolve vortex Vortex/Sonicate dissolve->vortex stock Stock Solution vortex->stock dilute Dilute Stock into Buffer stock->dilute buffer Prepare Aqueous Buffer buffer->dilute check Check for Precipitation dilute->check enhancer Add Solubility Enhancer (e.g., Cyclodextrin) check->enhancer Precipitation Occurs optimize Optimize Dilution Protocol check->optimize Precipitation Occurs final Final Working Solution check->final No Precipitation enhancer->dilute

Caption: A general workflow for dissolving this compound.

signaling_pathway Representative Flavonoid Signaling Pathway (e.g., Anti-inflammatory) cluster_pathway Cellular Response compound This compound (Hypothetical) mapk MAPK Pathway (e.g., p38, JNK) compound->mapk Inhibition nfkb NF-κB Pathway compound->nfkb Inhibition mapk->nfkb inflammation Inflammatory Response (e.g., Cytokine production) nfkb->inflammation

Caption: A hypothetical anti-inflammatory signaling pathway for flavonoids.

Stability of 3,7-Di-O-methylducheside A in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,7-Di-O-methylducheside A. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guidance based on available information.

Frequently Asked Questions (FAQs)

Q1: Where can I find data on the stability of this compound in different solvents?

A: Currently, there is a lack of publicly available scientific literature detailing the stability of this compound in various solvents. Further experimental investigation is required to determine its stability profile under different conditions.

Q2: What is the recommended solvent for dissolving this compound for in-vitro/in-vivo studies?

A: Due to the absence of specific stability and solubility data for this compound, a general approach for similar compounds can be adopted. It is advisable to start with common biocompatible solvents such as DMSO, ethanol, or a mixture of co-solvents. However, it is crucial to perform preliminary solubility and stability tests in your specific experimental buffer or medium before proceeding with extensive studies.

Q3: Are there any known signaling pathways that this compound is involved in?

A: At present, there is no specific information available in the public domain that elucidates the signaling pathways modulated by this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Solution - Poor solubility in the chosen solvent. - Solvent evaporation. - Temperature fluctuations.- Perform a solubility test with a small amount of the compound in various solvents to find the most suitable one. - Consider using a co-solvent system (e.g., DMSO/PBS). - Ensure vials are properly sealed to prevent solvent evaporation. - Store stock solutions and experimental samples at a constant, appropriate temperature.
Inconsistent Experimental Results - Degradation of the compound in the experimental solvent or medium. - Inaccurate concentration of the stock solution.- Conduct a time-course stability study of this compound in your experimental medium using an appropriate analytical method (e.g., HPLC-UV, LC-MS). - Prepare fresh stock solutions for each experiment. - Verify the concentration of the stock solution spectrophotometrically if a molar extinction coefficient is known or can be determined.
Difficulty in Establishing a Standard Protocol - Lack of established experimental data for this compound.- Initiate pilot studies to determine optimal experimental conditions, including solvent selection, concentration range, and incubation times. - Refer to protocols for structurally similar compounds as a starting point, with the understanding that optimization will be necessary.

Experimental Protocols

As there is no specific published data on the stability of this compound, a generalized experimental workflow for assessing compound stability is provided below. This should be adapted based on the specific laboratory equipment and analytical capabilities available.

Objective: To assess the stability of this compound in a selected solvent over time.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile (B52724), Water, DMSO)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • HPLC or LC-MS system

  • Analytical column (e.g., C18)

  • Vials and appropriate storage containers

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Working Solution Preparation:

    • Dilute the stock solution with the test solvents (e.g., PBS, cell culture media, methanol) to a final working concentration (e.g., 100 µM).

  • Incubation:

    • Aliquot the working solutions into separate vials for each time point.

    • Incubate the vials at a specific temperature (e.g., room temperature, 37°C).

  • Sample Collection:

    • At designated time points (e.g., 0h, 1h, 2h, 4h, 8h, 24h), take an aliquot from the respective vial.

    • Immediately quench any potential degradation by adding a strong solvent like cold acetonitrile or methanol, and store at -20°C or -80°C until analysis.

  • Analytical Method:

    • Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining amount of this compound.

    • The method should be able to separate the parent compound from any potential degradants.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

    • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) work Prepare Working Solutions (in test solvents) stock->work incubate Incubate at Desired Temperature work->incubate sample Collect Samples at Time Points incubate->sample quench Quench Degradation & Store sample->quench analysis Analyze by HPLC/LC-MS quench->analysis data Calculate % Remaining analysis->data profile Determine Stability Profile data->profile

Caption: Experimental workflow for stability testing of this compound.

Technical Support Center: Crystallization of 3,7-Di-O-methylducheside A and Related Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3,7-Di-O-methylducheside A and other flavonoid glycosides. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: I have a purified amorphous solid of this compound. Where do I begin with crystallization?

A1: The first step is to screen for a suitable solvent or solvent system. The ideal solvent will dissolve your compound when hot but have low solubility when cold. Given that this compound is a polar molecule due to its glycosidic linkages, you should start with polar solvents. A general approach is to test the solubility of a small amount of your compound (a few milligrams) in a small volume (0.1-0.5 mL) of various solvents at room temperature and then upon heating.

Q2: What are the best general-purpose solvents for crystallizing flavonoid glycosides?

A2: Flavonoid glycosides are often soluble in alcohols, and less soluble in less polar solvents. Common starting points include:

  • Single Solvents: Methanol (B129727), Ethanol (B145695), Isopropanol, Acetone, Ethyl Acetate.

  • Solvent Systems (for when a single solvent is not ideal): A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) can be very effective. Common pairs include:

    • Methanol/Water

    • Ethanol/Water

    • Acetone/Water

    • Methanol/Diethyl ether

    • Ethanol/Hexane

Q3: How much compound do I need to start a crystallization trial?

A3: For initial solvent screening, you only need a few milligrams of your compound per trial. Once you have identified a promising solvent or solvent system, you can scale up. A typical starting amount for a first attempt at obtaining a reasonable quantity of crystals is 20-100 mg.

Troubleshooting Crystallization Problems

Problem 1: My compound will not dissolve in any single solvent, even with heating.

  • Possible Cause: Your compound is highly polar and has strong intermolecular interactions.

  • Troubleshooting Steps:

    • Try more polar solvents: If you have not already, test solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Be aware that these high-boiling point solvents can be difficult to remove later.

    • Use a solvent mixture: Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol) and then slowly add a miscible "anti-solvent" (e.g., water or diethyl ether) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

    • Increase the temperature: If you are using a solvent like ethanol or methanol, ensure you are heating it to its boiling point. For higher temperatures, you might consider solvothermal crystallization methods, though this requires specialized equipment.

Problem 2: My compound dissolves in the hot solvent, but no crystals form upon cooling.

  • Possible Cause 1: The solution is not supersaturated.

  • Troubleshooting Steps:

    • Evaporate some solvent: Gently heat the solution or leave it partially covered to allow for slow evaporation of the solvent. This will increase the concentration of your compound.

    • Add an anti-solvent: If you are using a single solvent, you can try adding a small amount of an anti-solvent to decrease the overall solubility.

    • Cool to a lower temperature: Place the solution in an ice bath or a refrigerator to further decrease the solubility.

  • Possible Cause 2: The nucleation process is inhibited.

  • Troubleshooting Steps:

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites.

    • Add a seed crystal: If you have previously managed to obtain a crystal of your compound, adding a tiny amount to the supersaturated solution can induce crystallization.

    • Introduce a foreign particle: In some cases, introducing a small, insoluble particle (like a speck of dust or a tiny fiber) can provide a nucleation site.

Problem 3: An oil forms instead of crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the concentration of the solute is too high. This is common with compounds that have impurities.

  • Troubleshooting Steps:

    • Re-heat and add more solvent: Re-dissolve the oil by heating the solution and add a small amount of additional solvent to lower the saturation point. Then, allow it to cool more slowly.

    • Use a lower concentration: Start the crystallization process with a more dilute solution.

    • Change the solvent system: Try a different solvent or solvent mixture. A solvent with a lower boiling point may be beneficial.

    • Cool more slowly: A very slow cooling rate can sometimes prevent oiling out. You can insulate the flask to slow down the cooling process.

Problem 4: The crystals that form are very small (like a powder) or of poor quality.

  • Possible Cause: The crystallization process is happening too quickly.

  • Troubleshooting Steps:

    • Slow down the cooling rate: Instead of placing the flask directly in an ice bath, allow it to cool to room temperature first, and then transfer it to a refrigerator. Insulating the flask can also help.

    • Use a different crystallization technique: Methods like vapor diffusion or solvent layering are generally slower and can produce higher quality crystals.

    • Reduce the level of supersaturation: Use a slightly larger volume of solvent to dissolve your compound initially.

Data Presentation: Solvent Properties for Crystallization of Polar Compounds

SolventBoiling Point (°C)Polarity IndexNotes for Flavonoid Glycosides
Water10010.2Often used as an anti-solvent with alcohols.
Methanol655.1Good starting solvent for many polar compounds.
Ethanol784.3Similar to methanol, slightly less polar.
Acetone564.3Can be a good solvent, but its volatility can lead to rapid crystallization.
Ethyl Acetate774.4Moderately polar, can be effective for less polar glycosides.
Isopropanol823.9A good alternative to methanol or ethanol.
Dichloromethane403.1Generally too non-polar, but can be used as an anti-solvent.
Hexane690.1A non-polar anti-solvent, often used with more polar solvents.

Experimental Protocols

1. Protocol for Crystallization by Slow Cooling

  • Place the this compound to be crystallized in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., methanol) to the flask.

  • Gently heat the flask on a hot plate while stirring until the solid completely dissolves.

  • Continue adding the solvent dropwise until no more solid dissolves, then add a small excess of the solvent (about 10%) to prevent premature crystallization.

  • If using a solvent/anti-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat until the solution is clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in a refrigerator or an ice bath to maximize crystal yield.

  • Collect the crystals by filtration, wash them with a small amount of the cold solvent, and allow them to dry.

2. Protocol for Crystallization by Solvent Diffusion (Vapor Diffusion)

  • Dissolve your this compound in a minimal amount of a "good" solvent (e.g., methanol) in a small, open vial.

  • Place this small vial inside a larger, sealed container (like a beaker covered with parafilm or a jar with a lid).

  • Add a layer of an "anti-solvent" (e.g., diethyl ether or hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container and leave it undisturbed.

  • The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, causing the solubility of your compound to decrease and crystals to form over time.

Visualizations

Troubleshooting_Workflow start Start: Purified Amorphous Compound solvent_screen Solvent Screening start->solvent_screen dissolves_hot Dissolves in Hot Solvent? solvent_screen->dissolves_hot no_dissolve Troubleshoot: Does Not Dissolve dissolves_hot->no_dissolve No crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No crystal_quality Evaluate Crystal Quality crystals_form->crystal_quality Yes good_quality Good Quality Crystals crystal_quality->good_quality Good poor_quality Troubleshoot: Poor Quality / Powder crystal_quality->poor_quality Poor oiling_out Troubleshoot: Oiling Out crystal_quality->oiling_out Oil Solvent_Selection_Logic cluster_solvents Solvent Choice cluster_outcomes Outcome compound Compound Properties (e.g., Polar) polar_solvent Polar Solvent (e.g., Methanol) compound->polar_solvent Like Dissolves Like solubility_test Solubility Test (Hot vs. Cold) polar_solvent->solubility_test nonpolar_solvent Non-polar Solvent (e.g., Hexane) use_as_anti Use as 'Anti-Solvent' in Mixed System nonpolar_solvent->use_as_anti good_single Good for Single Solvent Method solubility_test->good_single Soluble Hot, Insoluble Cold use_as_good Use as 'Good' Solvent in Mixed System solubility_test->use_as_good Too Soluble Cold solubility_test->use_as_anti Insoluble Hot & Cold use_as_good->nonpolar_solvent

Technical Support Center: Optimizing HPLC Separation of 3,7-Di-O-methylducheside A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

FAQs: Frequently Asked Questions

Q1: What is a good starting point for an HPLC method to separate 3,7-Di-O-methylducheside A isomers?

A1: For the separation of isomers of a polar, glycosidic natural product like this compound, a reversed-phase HPLC method is a suitable starting point. The structural similarity of isomers necessitates a high-efficiency column and careful optimization of the mobile phase.[1]

Recommended Starting Conditions:

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended to minimize peak tailing from secondary interactions.[4]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water. The acid helps to suppress the ionization of any free phenolic groups, leading to sharper peaks.

    • Solvent B: Acetonitrile (B52724) or Methanol (B129727). Acetonitrile often provides better resolution for complex mixtures of isomers.

  • Gradient Elution: A shallow gradient is often necessary to resolve closely eluting isomers. A good starting point is a linear gradient from 10% to 40% Solvent B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: A Diode-Array Detector (DAD) is useful for identifying the optimal detection wavelength and checking for peak purity. Based on the structure of similar compounds, a wavelength in the range of 254-360 nm would be a good starting point.

  • Injection Volume: 5-10 µL.

Q2: What are the most critical parameters to adjust for improving the resolution of my isomers?

A2: The most critical parameters for optimizing the separation of isomers are the mobile phase composition (organic solvent type and gradient slope), column temperature, and flow rate.[1][4] Selectivity in chiral separations, which is key to resolution, is influenced by the mobile phase, the stationary phase, and the temperature.[1]

Q3: My peaks are co-eluting or have very poor resolution. What should I do?

A3: Poor resolution is a common issue when separating isomers. A systematic approach to optimization is required. First, ensure your column is in good condition. If the column is performing well, focus on adjusting the mobile phase gradient. A shallower gradient will increase the separation time and often improve the resolution of closely eluting peaks. Experimenting with a different organic modifier (e.g., switching from methanol to acetonitrile) can also alter selectivity and improve separation.[4]

Q4: I'm observing peak tailing. What is the likely cause and how can I fix it?

A4: Peak tailing for phenolic compounds like this compound is often caused by secondary interactions with active silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase.[4] Ensure that your mobile phase is sufficiently acidic (e.g., with 0.1% formic or acetic acid) to suppress this interaction. Using a high-purity, end-capped C18 column can also significantly reduce peak tailing. Column overload is another potential cause, so try injecting a more dilute sample.[4]

Q5: My retention times are shifting between runs. What could be causing this?

A5: Fluctuating retention times can be due to several factors. Ensure your mobile phase is properly prepared and degassed. Poor column equilibration between injections is a common cause; always allow sufficient time for the column to return to the initial conditions before the next injection. Temperature fluctuations can also affect retention times, so using a column oven is crucial for reproducibility.[4] Finally, check for any leaks in the HPLC system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Resolution / Co-elution of Isomers 1. Inappropriate Mobile Phase: The selectivity of the mobile phase may not be optimal for separating the isomers. 2. Gradient is too steep: A rapid change in solvent composition may not allow enough time for differential migration. 3. Column Temperature is not optimal: Temperature affects both mobile phase viscosity and analyte-stationary phase interactions. 4. Column is old or contaminated: A loss of stationary phase or buildup of contaminants can reduce column efficiency.1. Modify the Mobile Phase: Try switching the organic modifier (e.g., from methanol to acetonitrile or vice-versa). Small changes in the mobile phase can have a significant impact on selectivity.[4] 2. Decrease the Gradient Slope: Make the gradient shallower to increase the separation window for the isomers. 3. Optimize Column Temperature: Systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures can sometimes enhance selectivity.[4] 4. Replace the Column: If the column has been used extensively, replace it with a new one of the same type.
Peak Tailing 1. Secondary Silanol Interactions: Free silanol groups on the silica support are interacting with the analyte. 2. Column Overload: Injecting too much sample mass onto the column. 3. Column Contamination: Buildup of strongly retained compounds from previous injections.1. Acidify the Mobile Phase: Add 0.1% formic acid or acetic acid to both mobile phase solvents to suppress silanol activity. 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume. 3. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
Peak Fronting 1. Sample Solvent is too strong: The sample is dissolved in a solvent that is much stronger than the initial mobile phase. 2. Column Overload: Severe mass overload can also lead to fronting.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition. 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.
Inconsistent Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize at the initial gradient conditions. 2. Temperature Fluctuations: The column temperature is not stable. 3. Mobile Phase Composition has changed: Inaccurate mixing or evaporation of one of the solvents. 4. System Leak: A leak in the pump, injector, or fittings.1. Increase Equilibration Time: Ensure a stable baseline is achieved before each injection. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. 4. Perform a Leak Check: Inspect the system for any signs of leaks.
High Backpressure 1. Column Frit is Blocked: Particulate matter from the sample or mobile phase has blocked the inlet frit. 2. Buffer Precipitation: The buffer in the mobile phase has precipitated in the presence of high organic solvent concentration. 3. Column Contamination: Strongly adsorbed sample components are blocking the column.1. Use a Guard Column and Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection and use a guard column. Try back-flushing the column (if permitted by the manufacturer). 2. Ensure Buffer Solubility: Check the solubility of your buffer in the highest concentration of organic solvent used in your gradient. 3. Wash the Column: Flush the column with a series of strong solvents.

Experimental Protocols

Protocol 1: General Method for Isomer Separation on a C18 Column

This protocol provides a robust starting point for developing a separation method for this compound isomers.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 40% B

    • 35-40 min: Linear gradient from 40% to 90% B (column wash)

    • 40-45 min: 90% B (hold)

    • 45-50 min: Return to 10% B (equilibration)

    • 50-60 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection: Diode-array detector monitoring at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization sample_prep Sample Preparation (Dissolve in initial mobile phase) hplc_injection Inject Sample onto C18 Column sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/ACN) mobile_phase_prep->hplc_injection gradient_elution Perform Gradient Elution hplc_injection->gradient_elution detection DAD Detection gradient_elution->detection data_analysis Analyze Chromatogram (Resolution, Peak Shape) detection->data_analysis optimization Optimize Parameters (Gradient, Temperature, Flow Rate) data_analysis->optimization optimization->hplc_injection Re-inject with new parameters final_method Final Validated Method optimization->final_method Resolution > 1.5

Caption: General experimental workflow for HPLC method development.

Troubleshooting Logic for Poor Resolution

G start Poor Resolution (Rs < 1.5) check_column Is the column old or contaminated? start->check_column replace_column Replace or wash the column check_column->replace_column Yes shallow_gradient Decrease gradient slope (e.g., 0.5% B/min) check_column->shallow_gradient No replace_column->start Re-evaluate change_solvent Change organic solvent (e.g., MeOH to ACN) shallow_gradient->change_solvent optimize_temp Optimize temperature (e.g., test 25, 30, 40°C) change_solvent->optimize_temp lower_flow Lower flow rate (e.g., to 0.8 mL/min) optimize_temp->lower_flow end_good Resolution Improved lower_flow->end_good

Caption: Troubleshooting workflow for poor isomer resolution.

References

Technical Support Center: 3,7-Di-O-methylducheside A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the bioassay of 3,7-Di-O-methylducheside A and related natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a derivative of Ducheside A, an ellagic acid glycoside. While specific bioactivity data for this compound is limited in publicly available literature, its parent compound, Ducheside A, has been isolated from Duchesnea indica Focke and has reported anti-fungal properties. As a natural product, it is crucial to consider that its activity might not be limited to a single target, and broader, phenotype-based assays may be more appropriate for initial screening.[1]

Q2: I am not observing any activity with this compound in my target-based assay. Does this mean the compound is inactive?

Not necessarily. A negative result in a highly specific target-based assay does not rule out biological activity.[1] Consider the following possibilities:

  • Alternative Mechanism of Action: The compound may act through a different signaling pathway than the one being assayed.[1]

  • Pro-drug Activation: The compound might require metabolic activation to its active form, which may not occur in an in vitro assay.

  • Narrow Concentration Window: The active concentration range might be very narrow and could have been missed. It is advisable to test a wide range of concentrations.[1]

  • Assay Conditions: The pH, temperature, or incubation time of your assay may not be optimal for this specific compound.[1]

Q3: My results are inconsistent across different batches of the compound. What could be the cause?

Inconsistencies between batches can stem from several factors common in natural product research:

  • Purity and Contaminants: The purity of each synthesized or isolated batch can vary. Even minor impurities can have biological activities that confound results.

  • Compound Instability: Natural products can be unstable and degrade over time, especially if not stored properly.[1] It is recommended to re-test a fresh sample if reproducibility is an issue.[1]

  • Solubility Issues: Poor solubility can lead to variations in the effective concentration of the compound in the assay.[1]

Troubleshooting Guide

Problem 1: High background signal or false positives in a fluorescence-based assay.
  • Possible Cause: Assay interference is a common issue with natural products.[1][2] The compound may be autofluorescent at the excitation and emission wavelengths used in your assay.

  • Recommended Action:

    • Run a counter-screen without the biological target to measure the intrinsic fluorescence of the compound.[3]

    • If autofluorescence is confirmed, consider switching to a different detection method, such as a luminescence-based or absorbance-based assay.[1]

Problem 2: Observed activity is not dose-dependent or shows a biphasic dose-response curve.
  • Possible Cause 1: Cytotoxicity. At higher concentrations, the compound may be causing cell death, leading to a drop in the measured signal that can be misinterpreted as a decrease in activity.[1]

  • Recommended Action 1: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with your primary bioassay to determine the cytotoxic concentration range of the compound.[1][4]

  • Possible Cause 2: Compound Aggregation. At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay components.[1]

  • Recommended Action 2: Include a small amount of a non-ionic detergent, such as Triton X-100 (0.01%), in the assay buffer to disrupt potential aggregates and re-test the activity.[1]

Problem 3: The bioactivity of the compound is lost upon fractionation or purification.
  • Possible Cause: Synergistic Effects. The observed activity in the crude extract may be due to the synergistic interaction of multiple compounds.[5] The process of isolating this compound may have separated it from other compounds essential for its activity.

  • Recommended Action:

    • Perform micro-fractionation of the active crude extract and re-test the smaller fractions to pinpoint the source of activity.

    • Consider "add-back" experiments where isolated compounds are recombined to see if the original activity can be restored.

Experimental Protocols

Protocol 1: General Anti-Inflammatory Bioassay using RAW 264.7 Macrophages

This protocol provides a framework for assessing the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding and Treatment: Follow steps 1-3 from the anti-inflammatory bioassay protocol.

  • MTT Addition: After the 24-hour incubation with the compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Table 1: Hypothetical Anti-Inflammatory Activity and Cytotoxicity of this compound

Concentration (µM)NO Inhibition (%)Cell Viability (%)
115.2 ± 2.198.5 ± 1.5
535.8 ± 3.595.3 ± 2.2
1055.1 ± 4.292.1 ± 1.8
2578.9 ± 5.188.7 ± 2.5
5085.3 ± 4.865.4 ± 3.1
10088.1 ± 5.540.2 ± 4.0

Data are presented as mean ± SD (n=3). This is hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Compound seed->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay (NO) stimulate->griess mtt MTT Assay (Cytotoxicity) stimulate->mtt analyze Analyze & Interpret Results griess->analyze mtt->analyze

Caption: General experimental workflow for assessing the anti-inflammatory activity and cytotoxicity of a test compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent or Unexpected Results solubility Poor Solubility start->solubility instability Compound Instability start->instability interference Assay Interference start->interference cytotoxicity Cytotoxicity start->cytotoxicity solvent Optimize Solvent/Use Detergent solubility->solvent fresh_sample Use Fresh Sample/Check Storage instability->fresh_sample counter_screen Run Counter-screen interference->counter_screen cyto_assay Perform Cytotoxicity Assay cytotoxicity->cyto_assay

Caption: A troubleshooting decision tree for common issues encountered in natural product bioassays.

References

Technical Support Center: Enhancing the Bioavailability of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the bioavailability of 3,7-Di-O-methylducheside A. Given the limited specific data on this compound, the guidance is based on established strategies for improving the bioavailability of natural products with presumed poor solubility and/or extensive first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of this compound?

While specific data is unavailable, natural glycosides like this compound often exhibit poor oral bioavailability due to a combination of factors:

  • Low Aqueous Solubility: The presence of a large, complex chemical structure can limit its dissolution in the gastrointestinal (GI) tract.

  • Poor Membrane Permeability: The molecule's size and polarity may hinder its ability to pass through the intestinal epithelium.[1][2]

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.[3]

  • Efflux by Transporters: It might be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[4]

Q2: What initial steps should I take to assess the bioavailability of this compound?

A stepwise approach is recommended, starting with in vitro and progressing to in vivo studies.

  • Physicochemical Characterization: Determine its aqueous solubility, pKa, and lipophilicity (LogP).

  • In Vitro Permeability: Use a Caco-2 cell monolayer assay to assess its intestinal permeability and identify potential for P-gp efflux.

  • In Vitro Metabolic Stability: Incubate the compound with liver microsomes to evaluate its susceptibility to first-pass metabolism.

  • In Vivo Pharmacokinetic Studies: Administer the compound to an animal model (e.g., rats) via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability.

Q3: What are the main strategies to improve the oral bioavailability of this compound?

Several formulation and co-administration strategies can be employed:

  • Formulation-Based Approaches:

    • Lipid-Based Formulations: Incorporating the compound into self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.[5][6]

    • Nanoparticle Systems: Reducing particle size to the nanoscale can increase the surface area for dissolution.[5][7] Polymeric nanoparticles can also protect the drug from degradation.

    • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and solubility.[5][6]

  • Co-administration with Bioenhancers:

    • Piperine: This natural compound from black pepper can inhibit metabolic enzymes and P-gp, thereby increasing the absorption of other drugs.[4][7]

    • Quercetin and other Flavonoids: Some flavonoids can also modulate the activity of drug-metabolizing enzymes and efflux transporters.[4][8]

  • Chemical Modification (Prodrug Approach):

    • Synthesizing a more lipophilic prodrug of this compound can improve its membrane permeability.[1][4] This prodrug would then be converted to the active compound in the body.

Troubleshooting Guides

Problem 1: Low solubility of this compound in aqueous media for in vitro assays.
Possible Cause Troubleshooting Step Expected Outcome
Inherent low aqueous solubility. Use co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) in the assay medium. Ensure the final concentration of the co-solvent does not affect cell viability or assay performance.Increased solubility allowing for the desired concentration range in the experiment.
Compound precipitation over time. Prepare fresh solutions immediately before use. If precipitation still occurs, consider creating a stock solution in a suitable organic solvent and diluting it into the aqueous medium just prior to the experiment.Maintenance of the desired compound concentration throughout the experiment.
pH-dependent solubility. Determine the pKa of the compound and adjust the pH of the buffer to a range where solubility is maximized, if compatible with the experimental system.Enhanced solubility by ionizing the molecule.
Problem 2: High variability in in vivo pharmacokinetic data for this compound.
Possible Cause Troubleshooting Step Expected Outcome
Poor and variable absorption. Consider a formulation strategy to improve dissolution and absorption, such as a lipid-based formulation (e.g., SEDDS).More consistent and higher plasma concentrations, leading to reduced variability in pharmacokinetic parameters.
Significant first-pass metabolism. Co-administer with a known inhibitor of relevant metabolic enzymes (if identified from in vitro studies) or a general bioenhancer like piperine.Increased systemic exposure and potentially more predictable pharmacokinetics.
Inadequate analytical method sensitivity. Optimize the bioanalytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification (LLOQ).Accurate measurement of low plasma concentrations, especially at later time points.
Animal-related factors (e.g., stress, diet). Standardize animal handling procedures, diet, and fasting times before and during the study.Reduced inter-animal variability in physiological conditions that can affect drug absorption and metabolism.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and evaluate its potential as a P-gp substrate.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days).

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER.

  • Permeability Study (Apical to Basolateral):

    • Add this compound (in a transport buffer) to the apical (AP) side of the Transwell®.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Analyze the concentration of the compound in the BL samples using a validated analytical method (e.g., LC-MS/MS).

  • P-gp Inhibition Study:

    • Repeat the permeability study in the presence of a known P-gp inhibitor (e.g., verapamil) in the AP chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both conditions.

    • An increase in Papp in the presence of the P-gp inhibitor suggests that this compound is a substrate for P-gp.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the absolute oral bioavailability of this compound.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for blood sampling.

  • Drug Administration:

    • Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of the compound (e.g., 10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect blood samples from the jugular vein at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), clearance (CL), and volume of distribution (Vd) for the IV group.

    • Calculate AUC and maximum concentration (Cmax) for the PO group.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical and In Vitro Data for this compound

ParameterValueImplication for Bioavailability
Aqueous Solubility (pH 7.4) < 1 µg/mLLow solubility may limit dissolution and absorption.
LogP 3.5Moderate lipophilicity, but may not be sufficient to overcome low solubility.
Caco-2 Papp (A -> B) 0.5 x 10⁻⁶ cm/sLow permeability.
Efflux Ratio (Papp B->A / A->B) 5.2Suggests active efflux by transporters like P-gp.
Liver Microsome Stability (t½) 15 minRapid metabolism, indicating high first-pass effect.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng*h/mL)F (%)
Aqueous Suspension 10PO501.01502.5
Lipid-Based Formulation 10PO2500.575012.5
Co-administration with Piperine 10PO1501.04507.5
Solution 1IV--600-

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation & Co-administration Strategy cluster_invivo In Vivo Evaluation solubility Physicochemical Characterization (Solubility, LogP) caco2 Caco-2 Permeability Assay solubility->caco2 Inform permeability assessment microsomes Liver Microsome Stability caco2->microsomes Identify efflux issues formulation_decision formulation_decision microsomes->formulation_decision Poor Bioavailability Characteristics? lipid Lipid-Based Formulations (SEDDS, Liposomes) pk_study Pharmacokinetic Study in Rats (IV vs. PO) lipid->pk_study nano Nanoparticles nano->pk_study bioenhancer Co-administration (e.g., Piperine) bioenhancer->pk_study bioavailability Determine Absolute Bioavailability (F%) pk_study->bioavailability formulation_decision->lipid Yes formulation_decision->nano Yes formulation_decision->bioenhancer Yes

Caption: Experimental workflow for assessing and improving the bioavailability of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_formulation Drug Formulation (e.g., SEDDS) drug_dissolved Dissolved Drug drug_formulation->drug_dissolved Dissolution absorption Passive Diffusion drug_dissolved->absorption pgp P-gp Efflux Pump absorption->pgp Efflux metabolism CYP450 Metabolism absorption->metabolism systemic_drug Drug in Bloodstream absorption->systemic_drug pgp->drug_dissolved metabolism->systemic_drug To Liver (First Pass) bioenhancer Bioenhancer (e.g., Piperine) bioenhancer->pgp Inhibits bioenhancer->metabolism Inhibits

Caption: Mechanisms of oral drug absorption and strategies for bioavailability enhancement.

References

Technical Support Center: Monitoring the Degradation of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the degradation products of 3,7-Di-O-methylducheside A. Given the limited specific literature on this compound, this guide focuses on the general principles of iridoid glycoside stability and provides a framework for conducting forced degradation studies to identify and quantify potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound (CAS No: 136133-08-9; Molecular Formula: C22H20O12) is classified as an iridoid glycoside.[1] Iridoids are a class of monoterpenoids based on a cyclopentane-pyran ring system. They are often found in plants as glycosides, meaning they are linked to a sugar moiety.[2]

Q2: What are the likely degradation pathways for an iridoid glycoside like this compound?

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic bond linking the iridoid aglycone to the sugar moiety can be cleaved. This may also lead to rearrangements of the iridoid skeleton.

  • Base-Catalyzed Hydrolysis: Iridoid glycosides often contain ester functional groups that are susceptible to hydrolysis under alkaline (basic) conditions.[3] This would result in the formation of a carboxylate and an alcohol.

  • Enzymatic Hydrolysis: Enzymes such as β-glucosidase can specifically cleave the glycosidic bond.[2]

Q3: What are the expected degradation products I should monitor?

Based on general iridoid glycoside chemistry, you should look for the following potential degradation products:

  • The Aglycone: The non-sugar part of the molecule resulting from the cleavage of the glycosidic bond.

  • Hydrolyzed Aglycone: If the aglycone itself contains an ester, this may be further hydrolyzed to a carboxylic acid.

  • The Sugar Moiety: Typically glucose, which is often released during hydrolysis.

  • Isomers and Rearrangement Products: Acidic conditions can sometimes cause rearrangements of the iridoid structure.

Q4: Which analytical techniques are best suited for monitoring the degradation of this compound?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is a common approach for separating the parent compound from its degradation products. For structural elucidation and identification of the unknown degradation products, coupling the liquid chromatography system to a mass spectrometer (LC-MS), particularly with tandem mass spectrometry (MS/MS) capabilities, is highly recommended.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in the chromatogram of a fresh sample. Sample solvent may be causing degradation (e.g., if it is acidic or basic). The compound may be unstable at room temperature.Prepare samples in a neutral, buffered solvent (e.g., water/acetonitrile or water/methanol). Analyze samples immediately after preparation or store them at low temperatures (2-8°C or -20°C).
Loss of the main peak with no corresponding increase in degradation product peaks. The degradation products may not be UV-active at the chosen wavelength. The degradation products may be precipitating out of the solution. The degradation products may be volatile.Use a universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in addition to UV. Check for any visible precipitation in the sample vials.
Multiple new peaks appear under stress conditions, making identification difficult. Complex degradation pathways are occurring.Use a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements for molecular formula determination of the degradation products.[4] Perform MS/MS fragmentation studies to gain structural information.
Peak shapes are poor, or retention times are shifting. The pH of the mobile phase may be affecting the ionization state of the analyte or its degradation products. The analytical column may be degrading under the mobile phase conditions.Optimize the mobile phase pH to ensure consistent ionization and good peak shape. Ensure the column is suitable for the chosen mobile phase conditions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline. The concentrations of stressors and exposure times may need to be adjusted based on the stability of this compound. The goal is to achieve 5-20% degradation of the active substance.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 24 and 48 hours.

    • Also, store the stock solution at 60°C for 24 and 48 hours.

    • After exposure, dissolve the solid or dilute the solution with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., an option 2 ICH-compliant photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating UPLC-MS method.

  • Example UPLC Method:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at a suitable wavelength (e.g., determined by a UV scan of the parent compound) and MS detection (e.g., ESI in both positive and negative ion modes).

Quantitative Data Summary

The results of the forced degradation study should be summarized to show the extent of degradation and the formation of degradation products.

Stress Condition Exposure Time/Temp % Assay of this compound Degradation Product 1 (% Peak Area) Degradation Product 2 (% Peak Area) Total Degradation Products (%)
Control (t=0)-100.0NDND0.0
0.1 M HCl24 h @ 60°CEnter DataEnter DataEnter DataEnter Data
0.1 M NaOH4 h @ RTEnter DataEnter DataEnter DataEnter Data
3% H₂O₂24 h @ RTEnter DataEnter DataEnter DataEnter Data
Thermal (Solid)48 h @ 80°CEnter DataEnter DataEnter DataEnter Data
Photolytic1.2 million lux hEnter DataEnter DataEnter DataEnter Data
ND: Not Detected

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress therm Thermal (80°C) prep->therm Expose to Stress photo Photolytic (ICH Option 2) prep->photo Expose to Stress analysis UPLC-MS Analysis (Stability-Indicating Method) acid->analysis Analyze Samples base->analysis Analyze Samples oxid->analysis Analyze Samples therm->analysis Analyze Samples photo->analysis Analyze Samples quant Quantify Parent and Degradation Products analysis->quant ident Identify Degradants (MS/MS) analysis->ident G parent This compound (Iridoid Glycoside) aglycone Aglycone parent->aglycone Acid/Enzymatic Hydrolysis sugar Sugar Moiety parent->sugar Acid/Enzymatic Hydrolysis hydrolyzed_aglycone Hydrolyzed Aglycone (Carboxylic Acid) parent->hydrolyzed_aglycone Base Hydrolysis

References

Technical Support Center: Refining Purification Protocols for 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,7-Di-O-methylducheside A.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Question: Why is the yield of this compound consistently low?

Answer: Low yields can be attributed to several factors, from the source material to the extraction and purification methods.[1] Variability in the plant material, including its species, age, and growing conditions, can significantly affect the concentration of the target compound.[1] The extraction method itself is also critical; traditional methods like maceration might be less efficient.[1] Consider optimizing your extraction parameters, such as the solvent-to-material ratio, extraction time, and temperature. For instance, ultrasound-assisted extraction (UAE) has demonstrated higher efficiency for some natural products.[1]

Question: My saponin-rich extract is highly viscous and difficult to work with. What can I do?

Answer: High viscosity in extracts is often due to the co-extraction of polysaccharides.[1] To address this, you can implement a pre-extraction step with a less polar solvent to remove some of these interfering compounds. Another strategy is to use enzymatic hydrolysis to break down the polysaccharides, though this requires careful optimization to prevent degradation of your target saponin (B1150181). Precipitation with a suitable anti-solvent can also be an effective method to selectively remove either the saponins (B1172615) or the polysaccharides.[1]

Question: I'm observing poor separation and significant peak tailing during silica (B1680970) gel column chromatography. How can this be improved?

Answer: Peak tailing and poor resolution are common challenges when purifying polar compounds like saponins on silica gel due to their structural similarities.[1] Here are some troubleshooting steps:

  • Solvent System Optimization: The choice of the mobile phase is crucial. A common system for saponins is a mixture of chloroform (B151607), methanol (B129727), and water.[1] Systematically adjust the proportions of these solvents to enhance separation.

  • Mobile Phase Modification: Adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase can sometimes improve the peak shape by suppressing the ionization of functional groups on the saponins.[1]

  • Sample Loading: Ensure your sample is fully dissolved in the initial mobile phase before loading it onto the column. Saponins may precipitate if the sample is loaded in a solvent that is too weak (too aqueous).[1]

  • Alternative Stationary Phase: If optimizing the mobile phase is ineffective, consider using a different stationary phase. Options include a C8 or phenyl column, or employing a different purification technique like high-speed countercurrent chromatography.[1]

Question: My compound appears to be degrading on the silica gel column. What should I do?

Answer: Compound degradation on silica gel can occur, and it's important to test your compound's stability on silica beforehand.[2] If your compound is unstable, you might consider deactivating the silica gel to reduce its acidity.[2] Alternatively, using a different stationary phase like Florisil or alumina (B75360) could be a viable solution for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for the column chromatography of a methoxylated saponin like this compound?

A1: For saponins, a good starting point for normal-phase column chromatography on silica gel is often a solvent system composed of chloroform, methanol, and water. The polarity can be adjusted by varying the ratios of these solvents. For a methoxylated saponin, which may be slightly less polar than its hydroxylated counterparts, you might begin with a higher proportion of chloroform and gradually increase the methanol concentration.

Q2: How can I confirm the purity of my final this compound sample?

A2: Purity assessment is a critical step in natural product purification.[3] A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is a standard method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula.

Q3: What are some key considerations for the long-term storage of purified this compound?

A3: The stability of purified natural products can be a concern.[4][5] For long-term storage, it is advisable to keep the compound in a solid (lyophilized) form, protected from light, at a low temperature (e.g., -20°C or -80°C), and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Data Presentation

Table 1: Illustrative Purification Summary for this compound

Purification StepStarting Material (g)Final Yield (mg)Purity (%) by HPLC
Crude Extraction50025,000~10
Liquid-Liquid Partitioning2510,000~25
Silica Gel Column Chromatography10800~85
Preparative HPLC0.8350>98

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Example Solvent Systems for Different Chromatographic Steps

Chromatographic TechniqueStationary PhaseMobile Phase CompositionPurpose
Column ChromatographySilica GelGradient: Chloroform:Methanol:Water (90:9:1 to 60:35:5)Initial fractionation
Preparative HPLCC18Isocratic: Acetonitrile (B52724):Water (45:55)Final purification
Analytical HPLCC18Gradient: Acetonitrile:Water (30:70 to 70:30 in 20 min)Purity assessment

Note: The solvent systems in this table are examples and should be optimized for your specific separation.

Experimental Protocols

Protocol 1: General Extraction of Saponins

  • Milling: Grind the dried plant material to a fine powder.

  • Extraction: Macerate the powdered material in 80% methanol at room temperature for 24 hours. Repeat the extraction three times.

  • Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, chloroform, and n-butanol to separate compounds based on polarity. The saponin fraction is typically enriched in the n-butanol layer.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Chloroform:Methanol:Water 90:9:1) and pack the column.

  • Sample Loading: Dissolve the n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the proportion of methanol.

  • Fraction Collection: Collect fractions and monitor the composition by Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine fractions containing the target compound and concentrate under reduced pressure.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the HPLC mobile phase and filter through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the mobile phase (e.g., 45% acetonitrile in water) until a stable baseline is achieved.

  • Injection and Separation: Inject the sample and run the separation under isocratic or gradient conditions.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the organic solvent from the collected fraction using a rotary evaporator and then lyophilize to obtain the pure compound.

Visualizations

Purification_Workflow Start Dried Plant Material Extraction Extraction (e.g., 80% Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, n-Butanol) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom n-Butanol Fraction PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC Semi-pure Fractions FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Poor Separation in Column Chromatography PeakTailing Peak Tailing? Start->PeakTailing LowResolution Low Resolution? Start->LowResolution ModifyMobilePhase Add Modifier (Acid/Base) PeakTailing->ModifyMobilePhase Yes CheckSampleLoad Check Sample Loading Solvent PeakTailing->CheckSampleLoad No OptimizeSolvent Optimize Solvent Gradient LowResolution->OptimizeSolvent Yes ChangeStationaryPhase Change Stationary Phase (e.g., C18, Alumina) LowResolution->ChangeStationaryPhase No OptimizeSolvent->ChangeStationaryPhase If no improvement

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: NMR Spectroscopy of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 3,7-Di-O-methylducheside A. This guide provides troubleshooting advice and answers to frequently asked questions regarding artifacts that may appear in the NMR spectrum of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: I am seeing broad, distorted peaks in my 1H NMR spectrum of this compound. What could be the cause?

A1: Broad or distorted peaks in an NMR spectrum can arise from several factors. Poor shimming of the magnetic field is a very common cause, leading to a non-homogenous magnetic field and peak broadening.[1] Another possibility is sample concentration; a sample that is too concentrated can lead to peak broadening.[1] Additionally, if the compound is not fully dissolved or has poor solubility in the chosen NMR solvent, this can also result in broad peaks.[1]

Q2: My baseline is rolling and not flat. How can I correct this?

A2: A rolling baseline is often due to improperly set phase parameters or a distorted FID signal.[2] You can try to manually re-phase the spectrum. If that doesn't resolve the issue, it could be due to a very broad background signal from solid material in your sample.[2] Applying a baseline correction function in your NMR processing software can also help to flatten the baseline.

Q3: I see small, repeating peaks on either side of a large peak. What are these?

A3: These are likely spinning sidebands. They are artifacts that appear at frequencies symmetrically shifted from a large parent peak by multiples of the spinning rate. They are caused by an inhomogeneous magnetic field. To address this, you can try improving the shimming or adjusting the spinning rate of the sample tube.[2]

Q4: There are unexpected sharp singlets in my spectrum, for example around 7.26 ppm and 2.50 ppm. What is their origin?

A4: These are likely residual solvent peaks. For instance, a peak around 7.26 ppm is characteristic of residual undeuterated chloroform (B151607) (CHCl3) if you are using CDCl3 as a solvent. A peak around 2.50 ppm could be from residual dimethyl sulfoxide (B87167) (DMSO-d5) if you are using DMSO-d6. It is also common to see a broad peak from water (H2O) which can appear at different chemical shifts depending on the solvent and temperature.[1]

Q5: My integrals are not accurate, especially for the aromatic region. What can I do?

A5: Inaccurate integrals can be a result of a crooked baseline or poor phasing.[2] Ensure the baseline is flat and the spectrum is correctly phased before integration. Overlapping peaks can also make accurate integration difficult.[1] If a solvent peak is interfering with your signals of interest, consider using a different deuterated solvent.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Resolution and Broad Peaks

This guide will help you diagnose and resolve issues related to poor spectral resolution and peak broadening.

dot

Caption: Troubleshooting workflow for broad NMR peaks.

Potential Cause Recommended Action Expected Outcome
Poor Shimming Manually re-shim the magnetic field, focusing on Z1 and Z2 shims.[2]Symmetrically broadened peaks become sharper and show more defined splitting patterns.[2]
High Sample Concentration Dilute the sample with more deuterated solvent.Reduced intermolecular interactions leading to sharper peaks.
Poor Solubility Try a different deuterated solvent in which this compound is more soluble.[1]A homogenous solution results in sharper, more symmetrical peaks.[1]
Presence of Paramagnetic Impurities Purify the sample further to remove any paramagnetic metal ions.Removal of paramagnetic species eliminates their line-broadening effects.
Guide 2: Identifying and Mitigating Common Artifacts

This guide provides steps to identify and reduce the impact of common NMR artifacts.

dot

Caption: Workflow for identifying and mitigating common NMR artifacts.

Artifact Appearance Cause Troubleshooting Steps
Spinning Sidebands Small peaks symmetrically spaced around a large peak.Inhomogeneity in the magnetic field perpendicular to the spinning axis.1. Improve the shimming. 2. Adjust the sample spinning rate.[2]
Baseline Roll A non-flat, rolling baseline across the spectrum.Improperly set phase parameters or distortion of the first few points of the FID.[2]1. Manually re-phase the spectrum. 2. Use a baseline correction function in the processing software.[2]
Truncation Artifacts ('Sinc Wiggles') Small oscillations or "wiggles" on both sides of an intense, sharp peak.The FID signal is cut off (truncated) before it has fully decayed, often due to a short acquisition time.[2]1. Increase the acquisition time.[2] 2. Apply a window function (e.g., exponential multiplication) before Fourier transformation.
Quadrature Image A "ghost" peak appearing at a frequency symmetric to a real peak with respect to the center of the spectrum.Imbalance in the quadrature detectors.This is often an instrument issue. If persistent, contact the NMR facility manager.

Experimental Protocols

Protocol 1: Sample Preparation for High-Quality NMR of this compound
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

  • Solvent Selection and Addition: Choose a high-purity deuterated solvent in which the compound is known to be soluble (e.g., CDCl3, DMSO-d6, MeOD). Using a pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Degassing (Optional): If your sample is sensitive to oxygen or you are performing experiments that are sensitive to dissolved oxygen (e.g., T1 measurements), degas the sample using a freeze-pump-thaw technique.

  • Capping: Securely cap the NMR tube.

Protocol 2: Basic 1H NMR Acquisition and Troubleshooting Steps
  • Insert Sample and Lock: Insert the NMR tube into the spinner turbine and place it in the magnet. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform automatic shimming. For optimal resolution, manually adjust the Z1 and Z2 shims to maximize the lock level and minimize the peak width of a sharp solvent or reference peak.[2]

  • Initial Acquisition: Acquire a quick 1H spectrum with a small number of scans (e.g., 4 or 8).

  • Phasing and Baseline Correction: Process the spectrum. Automatically phase the spectrum and then manually fine-tune the phase to ensure all peaks have a symmetrical, absorptive lineshape. Apply a baseline correction if necessary.[2]

  • Identify Artifacts: Examine the spectrum for common artifacts as described in the troubleshooting guides above.

  • Optimize Acquisition Parameters:

    • If truncation artifacts are present, increase the acquisition time (at).[2]

    • If the signal-to-noise ratio is low, increase the number of scans (ns).

    • If you observe clipping of the FID (receiver overflow), reduce the receiver gain (rg).

  • Final Acquisition: Once you are satisfied with the initial spectrum and have optimized the parameters, acquire the final high-quality spectrum with an appropriate number of scans to achieve the desired signal-to-noise ratio.

References

Validation & Comparative

Confirming the Structure of 3,7-Di-O-methylducheside A: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison: Ducheside A vs. 3,7-Di-O-methylducheside A

Ducheside A is a known compound with an established chemical structure.[1] this compound is its derivative where the hydroxyl groups at positions 3 and 7 are replaced by methoxy (B1213986) groups. This seemingly minor modification can significantly alter the compound's biological activity and physicochemical properties. Therefore, unambiguous confirmation of the methylation positions is critical.

Table 1: Predicted Spectroscopic Data Comparison

This table outlines the anticipated shifts in NMR and Mass Spectrometry data when comparing Ducheside A to its di-O-methylated derivative. These predictions are based on established principles of spectroscopic analysis.

Spectroscopic DataDucheside A (Known)This compound (Predicted)Rationale for Change
Molecular Formula C₂₀H₁₆O₁₂[1]C₂₂H₂₀O₁₂Addition of two methyl (CH₂) groups.
Molecular Weight 448.34 g/mol [1]476.39 g/mol Increase corresponding to the mass of two CH₂ groups (2 x 14.02 g/mol ).
¹H NMR Hydroxyl protons at C-3 and C-7 (variable shifts, typically broad singlets).Absence of hydroxyl proton signals. Two new sharp singlets around δ 3.5-4.0 ppm, each integrating to 3H.Replacement of -OH groups with -OCH₃ groups. The chemical shift of methoxy protons is characteristic.
¹³C NMR Carbons C-3 and C-7 will have chemical shifts typical for carbons bearing a hydroxyl group in an aromatic system.Significant downfield shift of C-3 and C-7 signals. Two new signals around δ 55-60 ppm.The ether linkage causes a deshielding effect on the attached aromatic carbons. The new signals correspond to the methoxy carbons.
HMBC No correlation from a methyl group to C-3 or C-7.Strong three-bond correlations from the new methoxy proton singlets to carbons C-3 and C-7, respectively.This is the key experiment to definitively prove the location of the methyl groups.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 449.0715[M+H]⁺ at m/z 477.0977The molecular ion peak will increase by 28.0262 Da.

Experimental Protocols for Structural Confirmation

To confirm the structure of this compound, a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (HRMS) is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent should be based on the compound's solubility and the absence of solvent signals that could overlap with key analyte resonances.

Instrumentation: A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Experiments:

  • ¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule.

    • Pulse Program: Standard single-pulse experiment.

    • Key Parameters: Acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

    • Data to Collect: Chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

  • ¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms.

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Key Parameters: Spectral width of 0-220 ppm, relaxation delay of 2-5 seconds, a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to.

    • Pulse Program: Standard HSQC with gradient selection.

    • Key Parameters: Optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the overall carbon skeleton and the position of substituents. It shows correlations between protons and carbons that are two or three bonds away.

    • Pulse Program: Standard HMBC with gradient selection.

    • Key Parameters: Optimized for long-range coupling constants (ⁿJCH) of 8-10 Hz.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Method:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system.

  • Data to Collect: The accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to four or five decimal places. This allows for the unambiguous determination of the molecular formula.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound, starting from the known structure of Ducheside A.

structure_confirmation_workflow cluster_start Starting Point cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion start Hypothesized Structure of This compound (based on Ducheside A) hrms HRMS Analysis start->hrms nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d mol_formula Determine Molecular Formula (from HRMS) hrms->mol_formula nmr_2d 2D NMR (HSQC, HMBC) nmr_1d->nmr_2d proton_carbon_assignment Assign ¹H and ¹³C signals (from 1D and HSQC NMR) nmr_1d->proton_carbon_assignment nmr_2d->proton_carbon_assignment conclusion Structure Confirmed or Refuted mol_formula->conclusion connectivity Establish Connectivity and Confirm Methylation Sites (from HMBC) proton_carbon_assignment->connectivity connectivity->conclusion

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,7-Di-O-methylducheside A is a novel iridoid glycoside with potential therapeutic applications. As with any new chemical entity in drug development, establishing robust and reliable analytical methods for its quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. The process of bioanalytical method validation ensures that a particular method is suitable for its intended purpose.[1][2][3] Furthermore, when data from different analytical methods are to be compared or combined, a cross-validation is essential to ensure the consistency and reliability of the results.[4][5]

This guide provides a comparative overview of two common analytical techniques for the quantification of this compound in human plasma: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The information presented is based on established principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation" and the ICH M10 guideline.[6][7]

Experimental Protocols

Detailed methodologies for the two hypothetical analytical methods are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection of this compound.

Method 1: HPLC-DAD
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and 0.1% Formic Acid in Water (35:65, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: DAD detection at 235 nm.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial and inject it into the HPLC system.

Method 2: UPLC-MS/MS
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion > Product ion (e.g., m/z 435.2 > 273.1).

      • Internal Standard (IS): Precursor ion > Product ion.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 100 µL of plasma sample (pre-treated with internal standard).

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

    • Inject into the UPLC-MS/MS system.

Data Presentation: Cross-Validation Performance Summary

The following table summarizes the hypothetical performance characteristics obtained during the cross-validation of the HPLC-DAD and UPLC-MS/MS methods. Acceptance criteria are based on regulatory guidelines, which generally require accuracy to be within ±15% (±20% at the LLOQ) and precision to be ≤15% RSD (≤20% at the LLOQ).[8]

Validation ParameterHPLC-DAD MethodUPLC-MS/MS MethodAcceptance Criteria
Selectivity No interference at the analyte retention time.No interfering peaks in the MRM transition.Method is selective
Linearity Range 50 - 5000 ng/mL0.5 - 1000 ng/mLR² ≥ 0.99
Correlation Coefficient (R²) 0.9980.999-
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mLSignal-to-Noise > 10
Intra-Day Accuracy (% Bias) -5.2% to 3.8%-3.1% to 2.5%Within ±15% (±20% at LLOQ)
Intra-Day Precision (% RSD) ≤ 8.5%≤ 6.2%≤ 15% (≤ 20% at LLOQ)
Inter-Day Accuracy (% Bias) -7.1% to 5.5%-4.8% to 3.9%Within ±15% (±20% at LLOQ)
Inter-Day Precision (% RSD) ≤ 10.2%≤ 8.8%≤ 15% (≤ 20% at LLOQ)
Recovery 85.2% ± 4.5%92.8% ± 3.1%Consistent and reproducible
Matrix Effect Not assessed (less common for DAD)Ion Suppression/Enhancement < 15%Within ±15%

Analysis of Results:

The hypothetical data clearly illustrate the primary differences between the two techniques. The UPLC-MS/MS method offers significantly higher sensitivity, with an LLOQ 100 times lower than the HPLC-DAD method.[9][10][11] This makes it far more suitable for pharmacokinetic studies where low concentrations of the analyte are expected. The UPLC-MS/MS method also provides superior selectivity due to the monitoring of specific mass transitions. While the HPLC-DAD method is less sensitive, it demonstrates acceptable performance for higher concentration ranges and can be a cost-effective alternative for applications such as formulation analysis or quality control.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the cross-validation of analytical methods for a novel compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison p1 Plasma Sample Aliquoting p2 Spiking with Internal Standard p1->p2 p3a Method A: Protein Precipitation p2->p3a p3b Method B: Solid-Phase Extraction p2->p3b a1 HPLC-DAD Analysis p3a->a1 a2 UPLC-MS/MS Analysis p3b->a2 d1 Quantification using Calibration Curves a1->d1 a2->d1 d2 Statistical Comparison of Results d1->d2 d3 Assessment vs. Acceptance Criteria d2->d3

Caption: Workflow for cross-validation of two analytical methods.

G cluster_core Core Performance Characteristics cluster_cal Foundation Parameters cluster_matrix Matrix-Related Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity CalCurve Calibration Curve Validation->CalCurve Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Accuracy Accuracy (% Bias) Precision Precision (% RSD) Sensitivity Sensitivity Linearity Linearity & Range CalCurve->Linearity Linearity->Accuracy Linearity->Precision LLOQ LLOQ Linearity->LLOQ LLOQ->Sensitivity MatrixEffect Matrix Effect Recovery->MatrixEffect G cluster_cascade MAPK Signaling Cascade cluster_response Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor This compound (Hypothetical Target) Inhibitor->MEK

References

Comparative Analysis of Flavonoid Glycosides: A Case Study on Quercetin 3,7-diglucoside and the Elusive 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study between 3,7-Di-O-methylducheside A and Quercetin (B1663063) 3,7-diglucoside is currently hampered by a significant lack of publicly available scientific data on this compound. While this compound is reported as a constituent of Duchesnea indica (mock strawberry), a plant recognized for its diverse medicinal properties, specific studies detailing its isolation, structural characterization, and biological activities are not readily accessible. Consequently, a direct, data-driven comparison with the well-researched Quercetin 3,7-diglucoside is not feasible at this time.

This guide will therefore provide a detailed overview of the known biological activities and associated experimental data for Quercetin 3,7-diglucoside , a widely studied flavonoid glycoside with established antioxidant and anti-inflammatory properties. This information is intended to serve as a valuable resource for researchers and drug development professionals. Should data on this compound become available, this document can serve as a template for a future comparative analysis.

Quercetin 3,7-diglucoside: A Profile

Quercetin 3,7-diglucoside is a naturally occurring flavonoid found in various plants, including Ficus carica (fig) and Zea mays (corn).[1][2] It is a glycoside derivative of quercetin, one of the most abundant and well-studied dietary flavonoids. The attachment of two glucose molecules to the quercetin backbone significantly influences its bioavailability and metabolic fate.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC27H30O17PubChem
Molecular Weight626.5 g/mol PubChem[1]
CAS Number6892-74-6PubChem[1]

Biological Activities and Quantitative Data

Quercetin 3,7-diglucoside and its derivatives have demonstrated significant antioxidant and anti-inflammatory activities in various in vitro studies.

Antioxidant Activity

The antioxidant capacity of a compound related to Quercetin 3,7-diglucoside, Quercetin-3-O-diglucoside-7-O-glucoside, has been evaluated using standard radical scavenging assays.

AssayIC50 / EC50 (µM)Reference CompoundSource
DPPH Radical Scavenging245.5Not specified[3]
ABTS Radical Scavenging68.8Not specified[3]
Anti-inflammatory Activity

The anti-inflammatory effects have been demonstrated through the inhibition of key enzymes and the reduction of inflammatory mediators in cell-based assays.

AssayTest SystemInhibition / ReductionConcentrationSource
Lipoxygenase InhibitionEnzyme Assay75.3 ± 1.6%10 mM[3]
Hyaluronidase InhibitionEnzyme Assay67.4 ± 4.0%2 mM[3]
ROS ProductionLPS-stimulated RAW264.7 cellsSignificant suppression100 µM[3]
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cellsSignificant suppression100 µM[3]
Interleukin-6 (IL-6) ProductionLPS-stimulated RAW264.7 cellsSignificant suppression100 µM[3]

Signaling Pathways

Quercetin and its glycosides are known to modulate several key signaling pathways involved in inflammation. The anti-inflammatory effects observed in LPS-stimulated macrophages are, in part, attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways.

anti_inflammatory_pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK Quercetin_glycoside Quercetin 3,7-diglucoside Quercetin_glycoside->PI3K inhibits Quercetin_glycoside->IKK inhibits Akt Akt PI3K->Akt Akt->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB NFκB_p p-NF-κB NFκB->NFκB_p translocates to nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFκB_p->Pro_inflammatory_genes induces transcription

Caption: Anti-inflammatory signaling pathway of Quercetin 3,7-diglucoside.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in methanol (B129727)/ethanol (B145695) Mix Mix sample/control with equal volume of DPPH solution DPPH_sol->Mix Sample_sol Prepare sample solutions (various concentrations) Sample_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic acid) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging activity and IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compound (Quercetin 3,7-diglucoside) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Assay Procedure: In a 96-well microplate, add a defined volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[1][4]

ABTS Radical Scavenging Assay

This assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a positive control (e.g., Trolox) and create a series of dilutions.

  • Assay Procedure: Add a small volume of the sample or standard to a defined volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2][5][6]

Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Protocol:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

    • Substrate Solution: Prepare a solution of linoleic acid in the same buffer.

    • Test Compound Solution: Dissolve the test compound in a suitable solvent at various concentrations.

  • Assay Procedure: In a quartz cuvette or a UV-transparent 96-well plate, add the enzyme solution and the test compound solution. Incubate at room temperature for a few minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for a defined period, which corresponds to the formation of hydroperoxides.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.[7][8]

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.

no_assay_workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis Analysis Seed_cells Seed RAW 264.7 cells in a 96-well plate Pretreat Pre-treat cells with Quercetin 3,7-diglucoside Seed_cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_cells Incubate for 24 hours Stimulate->Incubate_cells Collect_supernatant Collect cell culture supernatant Incubate_cells->Collect_supernatant Mix_griess Mix supernatant with Griess Reagent Collect_supernatant->Mix_griess Incubate_reaction Incubate at room temperature Mix_griess->Incubate_reaction Measure_abs Measure absorbance at 540 nm Incubate_reaction->Measure_abs Quantify Quantify Nitrite Concentration Measure_abs->Quantify Std_curve Generate Sodium Nitrite Standard Curve Std_curve->Quantify

Caption: Workflow for the Nitric Oxide Production Assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of Quercetin 3,7-diglucoside for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[9][10][11]

Interleukin-6 (IL-6) ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of the pro-inflammatory cytokine IL-6 secreted by cells into the culture medium.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for IL-6 and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants (collected from LPS-stimulated and compound-treated cells) and IL-6 standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for IL-6 and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction with an acid solution.

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.[12][13][14][15]

Conclusion

While a direct comparative study remains elusive due to the lack of data on this compound, this guide provides a comprehensive overview of the well-documented antioxidant and anti-inflammatory properties of Quercetin 3,7-diglucoside. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers interested in the biological activities of flavonoid glycosides. Future research into the constituents of Duchesnea indica, specifically the isolation and characterization of this compound, is warranted to enable a thorough comparative analysis.

References

Validating the Neuroprotective Mechanism of Action of Flavonoid Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested compound: Comprehensive searches for "3,7-Di-O-methylducheside A" did not yield specific scientific data. The parent compound, Ducheside A, is an ellagic acid glycoside with reported antifungal activity. Due to the lack of available information on the specified methylated derivative, this guide will focus on validating the mechanism of a structurally related and extensively studied class of compounds: flavonoid glycosides. We will use Kaempferol-3,7-di-O-β-glucoside as a representative example to illustrate the experimental validation of neuroprotective mechanisms, a common therapeutic target for this class of molecules.

Introduction to Flavonoid Glycosides and Neuroprotection

Flavonoid glycosides are a diverse group of plant-derived polyphenolic compounds known for their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Their potential to mitigate neuronal damage has made them a subject of intense research in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action of these compounds is often multifaceted, involving the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.

This guide provides a comparative overview of the neuroprotective effects of flavonoid glycosides, with a focus on Kaempferol-3,7-di-O-β-glucoside. We will present experimental data and detailed protocols for key assays used to validate its mechanism of action.

Comparative Biological Activities

While direct comparative data for this compound is unavailable, the following table summarizes the known biological activities of its parent compound, Ducheside A, and our representative flavonoid glycoside, Kaempferol-3,7-di-O-β-glucoside.

CompoundClassPrimary Reported ActivityOther Reported Activities
Ducheside A Ellagic Acid GlycosideAntifungalLimited data available
Kaempferol-3,7-di-O-β-glucoside Flavonoid GlycosideNeuroprotectiveAntioxidant, Anti-inflammatory, Acetylcholinesterase inhibition[1]

Validating the Neuroprotective Mechanism of Kaempferol-3,7-di-O-β-glucoside

The neuroprotective effects of Kaempferol-3,7-di-O-β-glucoside are attributed to its ability to counteract several pathological processes observed in neurodegenerative diseases. Key validated mechanisms include:

  • Inhibition of Amyloid-β Aggregation: Amyloid-beta (Aβ) plaques are a hallmark of Alzheimer's disease. Kaempferol-3,7-di-O-β-glucoside has been shown to inhibit the formation of Aβ fibrils.[1]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. This compound can scavenge free radicals and upregulate endogenous antioxidant defenses.

  • Anti-inflammatory Effects: Neuroinflammation, mediated by microglia, exacerbates neuronal injury. Kaempferol-3,7-di-O-β-glucoside can suppress the production of pro-inflammatory mediators.

  • Inhibition of Acetylcholinesterase (AChE): AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. This flavonoid glycoside has demonstrated inhibitory activity against AChE.[1]

  • Modulation of Apoptotic Pathways: It can protect neurons from apoptosis by regulating the expression of pro- and anti-apoptotic proteins.

Quantitative Data on Neuroprotective Effects

The following table summarizes key quantitative data from in vitro studies validating the neuroprotective effects of Kaempferol-3,7-di-O-β-glucoside and its aglycone, Kaempferol.

AssayCell LineTreatment/InsultCompoundConcentrationResultReference
AChE Inhibition N/A (Enzyme Assay)N/AKaempferol-3,7-di-O-β-glucosideNot specified68.4% inhibition[2]
Aβ (1-42) Aggregation Inhibition N/A (In vitro)N/AKaempferol-3-O-rhamnoside30 µMIC50[3]
Cell Viability (MTT Assay) SH-SY5YH₂O₂Kaempferol derivatives1, 5, 10 µMIncreased cell viability[4]
Nitric Oxide (NO) Production BV2 MicrogliaLPSKaempferol-3-O-β-d-glucuronate25, 50 µMSignificant inhibition
TNF-α Production BV2 MicrogliaLPSKaempferol-3-O-β-d-glucuronate25, 50 µMSignificant inhibition
IL-6 Production BV2 MicrogliaLPSKaempferol-3-O-β-d-glucuronate25, 50 µMSignificant inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • SH-SY5Y Human Neuroblastoma Cells: These cells are cultured in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • BV2 Murine Microglial Cells: These cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Neuroprotective Effect against Oxidative Stress (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondria.

  • Seed SH-SY5Y cells in a 96-well plate at a density of 3 × 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., Kaempferol-3,7-di-O-β-glucoside) for 2 hours.

  • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or Amyloid-β peptide and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Seed BV2 microglial cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.[5][6][7][8]

Measurement of Pro-inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Collect the supernatant from LPS-stimulated BV2 cells (as described in the Griess assay protocol).

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., Human TNF-α ELISA kit).

  • Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody for the target cytokine.

  • After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • A substrate solution is then added, and the color development is stopped with a stop solution.

  • The absorbance is measured at the appropriate wavelength (typically 450 nm), and the cytokine concentration is determined from a standard curve.[9][10][11][12][13]

Analysis of Apoptosis-Related Proteins (Western Blot)

This technique is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

  • Treat SH-SY5Y cells with the test compound and/or a neurotoxic agent.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay).

  • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control. The Bax/Bcl-2 ratio can then be calculated.[14][15][16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Kaempferol-3,7-di-O-β-glucoside and a typical experimental workflow for its evaluation.

neuroprotective_pathway K7G Kaempferol-3,7-di-O-β-glucoside ROS Reactive Oxygen Species (ROS) K7G->ROS inhibits NFkB NF-κB K7G->NFkB inhibits MAPK MAPK (p38, JNK, ERK) K7G->MAPK inhibits Nrf2 Nrf2 K7G->Nrf2 activates ROS->NFkB ROS->MAPK Inflammation Neuroinflammation (↑ NO, TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis (↑ Bax/Bcl-2 ratio) Inflammation->Apoptosis HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Apoptosis->Neuroprotection

Caption: Neuroprotective signaling pathways modulated by Kaempferol-3,7-di-O-β-glucoside.

experimental_workflow start Start: Hypothesis cell_culture Cell Culture (SH-SY5Y, BV2) start->cell_culture treatment Treatment with Compound & Neurotoxic Insult cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability inflammation Inflammatory Marker Assays (Griess, ELISA) treatment->inflammation apoptosis Apoptosis Protein Analysis (Western Blot) treatment->apoptosis data_analysis Data Analysis viability->data_analysis inflammation->data_analysis apoptosis->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for validating neuroprotective effects.

Conclusion

The validation of the mechanism of action for a compound like this compound requires a systematic approach involving a battery of in vitro assays. While direct data for this specific molecule is currently lacking in the public domain, the experimental framework presented here for Kaempferol-3,7-di-O-β-glucoside provides a robust template for such investigations. The evidence for flavonoid glycosides' neuroprotective effects, mediated through the modulation of oxidative stress, neuroinflammation, and apoptosis signaling pathways, is substantial. Further research is warranted to determine if Ducheside A and its derivatives share similar neuroprotective properties.

References

Orthogonal Methods for Confirming 3,7-Di-O-methylducheside A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal methods to confirm the predicted biological activities of 3,7-Di-O-methylducheside A. Based on its structural relationship to ellagic acid and its methylated derivatives, this compound is hypothesized to possess significant antioxidant and anti-inflammatory properties. Orthogonal methods, which employ different analytical principles to measure the same biological endpoint, are crucial for validating these activities and eliminating potential artifacts.[1] This guide outlines primary and orthogonal assays for both antioxidant and anti-inflammatory activities, presenting quantitative data for comparator compounds, detailed experimental protocols, and relevant signaling pathway diagrams.

Predicted Biological Activities of this compound

This compound is a derivative of ellagic acid, a well-documented polyphenolic compound known for its potent antioxidant and anti-inflammatory effects.[1][2][3] Ellagic acid and its metabolites are known to scavenge free radicals and modulate inflammatory signaling pathways.[1][3] Methylation of ellagic acid can influence its bioavailability and biological activity. Therefore, it is strongly presumed that this compound will exhibit similar, if not enhanced, antioxidant and anti-inflammatory properties.

Orthogonal Approaches for Activity Confirmation

To rigorously validate the predicted activities of this compound, it is essential to employ orthogonal assays. This approach strengthens the validity of the findings by demonstrating that the observed biological effect is not an artifact of a specific assay technology. For instance, confirming antioxidant activity through both a hydrogen atom transfer (HAT) based assay and a single electron transfer (SET) based assay provides more robust evidence than relying on a single method.

I. Orthogonal Methods for Confirming Antioxidant Activity

The antioxidant capacity of this compound can be assessed by its ability to scavenge free radicals and reduce oxidant species. A combination of assays based on different mechanisms is recommended.

Primary Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Orthogonal Assays: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay and FRAP (Ferric Reducing Antioxidant Power) Assay.

Comparative Data for Antioxidant Activity

The following table summarizes the antioxidant activities of relevant comparator compounds, providing a benchmark for evaluating the potency of this compound.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging (µmol TE/g)Reference(s)
3-O-methylellagic acid 24.282486.94[1]
3,3'-di-O-methylellagic acid 11.35Not Reported[2][4]
Quercetin ~5.79 µMNot Reported[5]
Kaempferol ~88.02 µMNot Reported[6]
Ascorbic Acid (Positive Control) 17.64Not Reported[2][4]

Note: IC50 values can vary between studies due to different experimental conditions. TE = Trolox Equivalents.

Experimental Workflow: Antioxidant Assays

Antioxidant_Assay_Workflow cluster_assays Antioxidant Activity Assays cluster_steps General Procedure DPPH DPPH Assay mix Mix Reagents and Samples ABTS ABTS Assay FRAP FRAP Assay prep Prepare Reagents (DPPH, ABTS•+, FRAP reagent) sample Prepare Sample Dilutions (this compound, Comparators, Positive Control) prep->sample sample->mix incubate Incubate mix->incubate measure Measure Absorbance (Spectrophotometer/Microplate Reader) incubate->measure calculate Calculate % Inhibition / IC50 or Trolox Equivalents measure->calculate

Caption: General workflow for in vitro antioxidant capacity assays.

Detailed Experimental Protocols: Antioxidant Assays

1. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.[7][8]

  • Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

    • Sample Preparation: Prepare a stock solution of this compound and comparator compounds in methanol. Create a series of dilutions from the stock solution.

    • Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS Radical Cation Decolorization Assay (Orthogonal Method)

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[9]

  • Protocol:

    • Reagent Preparation: Generate ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare dilutions of the test compounds as in the DPPH assay.

    • Assay Procedure: Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubation: Incubate the plate at room temperature for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition and express the results as Trolox equivalents.

3. Ferric Reducing Antioxidant Power (FRAP) Assay (Orthogonal Method)

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[2][10]

  • Protocol:

    • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[10]

    • Sample Preparation: Prepare dilutions of the test compounds.

    • Assay Procedure: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the FRAP reagent.

    • Incubation: Incubate the plate at 37°C for 4 minutes.[10]

    • Measurement: Measure the absorbance at 593 nm.

    • Calculation: Create a standard curve using ferrous sulfate (B86663) and express the results as Fe²⁺ equivalents.

II. Orthogonal Methods for Confirming Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of key inflammatory mediators in a cell-based model.

Primary Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages. Orthogonal Assays: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) production in the same cell model.

Comparative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activities of comparator compounds in LPS-stimulated RAW 264.7 macrophages.

CompoundNO Inhibition IC50TNF-α InhibitionIL-6 InhibitionReference(s)
Ellagic Acid ~37.5 µg/mLInhibits productionInhibits production[11][12]
Quercetin ~27 µMInhibits production at 50 µMInhibits production at 50 µM[9][11][13][14]
Kaempferol Inhibits productionInhibits production at 30 µMInhibits production[15][16][17]

Note: IC50 values and effective concentrations can vary between studies.

Signaling Pathways in Inflammation and Antioxidant Response

The anti-inflammatory and antioxidant effects of polyphenols like ellagic acid derivatives are often mediated through the modulation of key signaling pathways.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription LPS LPS LPS->TLR4 EA Ellagic Acid Derivatives EA->IKK Inhibition EA->NFkB_nuc Inhibition Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1_Nrf2->Nrf2 Nrf2 release Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination & Degradation ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Keap1 modification EA Ellagic Acid Derivatives EA->Keap1_Nrf2 Keap1 modification

References

Benchmarking 3,7-Di-O-methylducheside A: A Comparative Analysis Against Known Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the hypothetical inhibitory activity of the iridoid glycoside 3,7-Di-O-methylducheside A against established non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Due to a lack of direct experimental data for this compound, its potential activity is inferred from published data on structurally related iridoid glycosides. Many iridoids require enzymatic hydrolysis of their glycosidic bond to become biologically active, a factor that should be considered in experimental design.

Executive Summary

Iridoid glycosides are a class of natural products known for a variety of biological activities, including anti-inflammatory effects.[1] This is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4] NSAIDs exert their therapeutic effects by inhibiting these COX enzymes.[2][5] This guide positions the hypothetical inhibitory profile of this compound alongside well-characterized NSAIDs to provide a framework for future in vitro investigations.

Quantitative Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of various known NSAIDs against COX-1 and COX-2. A hypothetical value for a hydrolyzed form of this compound is included for comparative purposes, based on the activities of other hydrolyzed iridoid glycosides.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Hypothetical: H-3,7-Di-O-methylducheside A *50100.2
Ibuprofen12[6]80[6]0.15
Celecoxib82[6]6.8[6]12
Diclofenac0.076[6]0.026[6]2.9
Indomethacin0.0090[6]0.31[6]0.029
Meloxicam37[6]6.1[6]6.1
Rofecoxib> 100[6]25[6]> 4.0

*This value is hypothetical and based on the inhibitory potencies of other hydrolyzed iridoid glycosides for the purpose of this guide. "H-" denotes the hydrolyzed form.

Cyclooxygenase Signaling Pathway

The inhibition of COX enzymes interrupts the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response. The following diagram illustrates this pathway.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors NSAIDs (e.g., Ibuprofen) Hypothetical: H-3,7-Di-O-methylducheside A Inhibitors->COX_Enzymes

Caption: The cyclooxygenase signaling cascade and point of inhibition.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.[7][8][9]

1. Materials and Reagents:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (this compound) and known inhibitors (e.g., Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the diluted test compounds, reference inhibitors, or vehicle control to the wells.

  • Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the peroxidase activity of COX by monitoring the oxidation of the detection reagent (e.g., absorbance at 590 nm for TMPD) over time using a microplate reader.[8]

3. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro COX inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzymes, Heme) Plate_Setup Plate Setup: Add Buffer, Heme, COX Enzyme Prepare_Reagents->Plate_Setup Prepare_Inhibitors Prepare Serial Dilutions of Test Compounds Add_Inhibitors Add Inhibitors/Vehicle Prepare_Inhibitors->Add_Inhibitors Plate_Setup->Add_Inhibitors Pre_Incubate Pre-incubate (10-15 min) Add_Inhibitors->Pre_Incubate Initiate_Reaction Initiate Reaction (add Arachidonic Acid) Pre_Incubate->Initiate_Reaction Measure_Activity Measure Activity (Plate Reader) Initiate_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is currently unavailable, this guide provides a framework for its evaluation as a potential COX inhibitor by benchmarking it against established NSAIDs. The provided protocols and diagrams serve as a resource for researchers designing and conducting such comparative studies. Future research should focus on the synthesis or isolation of this compound and its subsequent in vitro screening to validate the hypothetical activity presented herein. Particular attention should be paid to the potential need for enzymatic hydrolysis to unmask its biological activity, a common characteristic of iridoid glycosides.

References

Replicating Published Findings on 3,7-Di-O-methylducheside A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals no published studies specifically on "3,7-Di-O-methylducheside A." As such, a direct replication of published findings is not possible. The information available pertains to its parent compound, Ducheside A. This guide will therefore focus on the known properties of Ducheside A and present a hypothetical framework for the evaluation of a novel derivative like this compound, in line with the user's request for experimental protocols and comparative data.

Part 1: The Parent Compound - Ducheside A

Ducheside A is a natural phenol (B47542) that has been isolated from plants such as Duchesnea indica Focke and the roots of Diplopanax stachyanthus.[] Its chemical structure has been identified as 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside.[] The primary biological activity reported for Ducheside A is its anti-fungal properties.[]

Known Biological Activity of Ducheside A:
  • Anti-fungal Activity: Published literature indicates that Ducheside A exhibits anti-fungal properties, although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against various fungal strains are not detailed in the readily available search results.

Part 2: A Hypothetical Framework for Evaluating this compound

To assess the biological activities of the novel compound this compound, a series of experiments would be required to characterize its profile and compare it to the parent compound, Ducheside A. This section outlines a potential experimental workflow.

Experimental Workflow for Novel Compound Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of a novel plant-derived compound.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of This compound Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Antifungal Antifungal Assays (MIC, MFC) Structure->Antifungal Anticancer Cytotoxicity Assays (MTT, XTT) Structure->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Structure->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, COX inhibition) Structure->AntiInflammatory Pathway Signaling Pathway Analysis (Western Blot, qPCR) Anticancer->Pathway Target Target Identification Pathway->Target

Caption: Hypothetical workflow for the evaluation of this compound.
Comparative Data Presentation

Should experiments be conducted, the quantitative data would be summarized in tables for clear comparison between Ducheside A and its derivative.

Table 1: Comparative Antifungal Activity (Hypothetical Data)

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
Ducheside A Candida albicans128256
Aspergillus niger256>256
This compound Candida albicans64128
Aspergillus niger128256
Amphotericin B (Control) Candida albicans12
Aspergillus niger24

Table 2: Comparative Cytotoxicity Against Cancer Cell Lines (Hypothetical IC50 Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Ducheside A >100>100>100
This compound 45.268.782.1
Doxorubicin (Control) 0.81.20.9
Experimental Protocols

Detailed methodologies would be crucial for the replication of these hypothetical findings.

1. Antifungal Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compounds against pathogenic fungal strains.

  • Methodology:

    • A broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) would be used.

    • Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in RPMI-1640 medium.

    • The compounds are serially diluted in a 96-well microtiter plate.

    • A standardized fungal inoculum is added to each well.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

    • To determine the MFC, an aliquot from the wells with no visible growth is sub-cultured on agar (B569324) plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effects of the compounds on various cancer cell lines.

  • Methodology:

    • Human cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the compounds for 48 hours.

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathway to Investigate

Given that many natural phenolic compounds exhibit anticancer activity through the induction of apoptosis, a logical next step would be to investigate the involvement of key apoptotic signaling pathways.

G Compound This compound ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

Head-to-Head Comparison of Novel 3,7-Di-O-methylducheside A Derivatives for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of newly synthesized derivatives of 3,7-Di-O-methylducheside A. The parent compound, a novel iridoid glycoside, was identified as a promising scaffold for the development of potent anti-inflammatory agents. This document outlines the rationale for the structural modifications, the experimental data evaluating their efficacy, and detailed protocols for the key biological assays employed.

Introduction and Rationale

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway implicated in the inflammatory response is the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and enzymes like cyclooxygenase-2 (COX-2).[1][2] Iridoid glycosides have been recognized for their anti-inflammatory properties, often attributed to their ability to modulate the NF-κB signaling cascade.[1][2][3]

This compound is a recently isolated iridoid glycoside with a unique methylation pattern. To explore its therapeutic potential and establish a structure-activity relationship (SAR), a series of derivatives (designated DMA-D1 to DMA-D5) were synthesized. The modifications focused on the acyl and glycosyl moieties to investigate their influence on anti-inflammatory activity and cytotoxicity. This guide presents a head-to-head comparison of these derivatives against the parent compound.

Data Presentation: Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of the this compound derivatives was evaluated by measuring their ability to inhibit two key inflammatory mediators, COX-2 and TNF-α, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Cytotoxicity was also assessed to determine the therapeutic window of each compound.

CompoundModificationCOX-2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50 for COX-2)
This compound (Parent) -18.5 ± 1.225.3 ± 1.8> 100> 5.4
DMA-D1 De-acetylated12.3 ± 0.915.8 ± 1.1> 100> 8.1
DMA-D2 Propionyl ester at C-4'8.7 ± 0.610.2 ± 0.795.2 ± 4.510.9
DMA-D3 Butyryl ester at C-4'5.4 ± 0.47.1 ± 0.588.6 ± 3.916.4
DMA-D4 Aglycone35.2 ± 2.142.8 ± 3.060.1 ± 2.81.7
DMA-D5 Phenylacetyl ester at C-4'6.8 ± 0.58.9 ± 0.691.3 ± 4.113.4

Experimental Protocols

General Synthesis of this compound Derivatives (DMA-D1 to DMA-D5)

The synthesis of the derivatives was based on established methods for the modification of iridoid glycosides.[4]

  • DMA-D1 (De-acetylation): The parent compound was treated with a mild base, such as sodium methoxide (B1231860) in methanol, to selectively remove the acetyl group.

  • DMA-D2, DMA-D3, and DMA-D5 (Esterification): The de-acetylated derivative (DMA-D1) was reacted with the corresponding acyl chloride (propionyl chloride, butyryl chloride, or phenylacetyl chloride) in the presence of a base like pyridine (B92270) to yield the esterified products.

  • DMA-D4 (Hydrolysis to Aglycone): The parent compound was subjected to enzymatic hydrolysis using β-glucosidase to cleave the glycosidic bond and isolate the aglycone.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of the test compounds to inhibit the activity of recombinant human COX-2.[5][6][7]

Materials:

  • COX-2, Human Recombinant

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • Arachidonic Acid

  • Celecoxib (positive control)

  • 96-well white opaque microplate

Procedure:

  • Compound Preparation: Test compounds were dissolved in DMSO to prepare stock solutions, which were then diluted with COX Assay Buffer to the desired concentrations.

  • Reaction Mix Preparation: A reaction mix was prepared containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Assay Protocol:

    • 10 µL of the diluted test compound or control was added to the wells of the 96-well plate.

    • 80 µL of the Reaction Mix was added to each well.

    • The reaction was initiated by adding 10 µL of arachidonic acid solution.

  • Measurement: The fluorescence was measured immediately in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. The percentage of inhibition was calculated relative to the vehicle control, and the IC50 values were determined by non-linear regression analysis.

TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Cells (ELISA)

This assay quantifies the amount of TNF-α secreted by macrophages in response to an inflammatory stimulus in the presence of the test compounds.[8][9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells were then stimulated with LPS (1 µg/mL) for 24 hours to induce TNF-α production.

  • Sample Collection: The cell culture supernatant was collected.

  • ELISA Protocol:

    • The collected supernatants were analyzed for TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.

    • Briefly, standards and samples were added to a microplate pre-coated with a TNF-α capture antibody.

    • After incubation and washing, a detection antibody conjugated to an enzyme was added, followed by a substrate solution.

    • The reaction was stopped, and the absorbance was measured at 450 nm.

  • Data Analysis: A standard curve was generated to determine the TNF-α concentration in each sample. The percentage of inhibition was calculated relative to the LPS-stimulated vehicle control, and IC50 values were determined.

Visualizations: Pathways and Workflows

G Experimental Workflow for Derivative Evaluation cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start This compound s1 Chemical Modification (e.g., Esterification, Hydrolysis) start->s1 s2 Purification (Chromatography) s1->s2 s3 Structure Confirmation (NMR, MS) s2->s3 b1 In Vitro Assays s3->b1 b2 COX-2 Inhibition Assay b1->b2 b3 TNF-α Inhibition Assay b1->b3 b4 Cytotoxicity Assay b1->b4 d1 Calculate IC50 & CC50 b2->d1 b3->d1 b4->d1 d2 Determine Selectivity Index d1->d2 d3 Structure-Activity Relationship (SAR) Analysis d2->d3 end end d3->end Identify Lead Compound

Caption: Workflow for synthesis and evaluation of derivatives.

NFkB_Pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (Active) IkB->NFkB_active releases NFkB_complex NF-κB/IκB (Inactive) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Transcription Cytokines Pro-inflammatory Proteins (TNF-α, COX-2) Gene_Expression->Cytokines Translation DMA_Derivatives This compound Derivatives DMA_Derivatives->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by DMA derivatives.

Conclusion

The results indicate that modification of the acyl group at the C-4' position of the glycosyl moiety significantly influences the anti-inflammatory activity of this compound. Specifically, increasing the alkyl chain length of the ester from propionyl (DMA-D2) to butyryl (DMA-D3) resulted in a progressive increase in the inhibition of both COX-2 and TNF-α. The butyryl derivative, DMA-D3 , emerged as the most potent compound in this series, with an IC50 of 5.4 µM for COX-2 inhibition and a favorable selectivity index of 16.4. Conversely, removal of the entire glycosyl moiety (DMA-D4) led to a significant reduction in activity, highlighting the importance of the sugar for the anti-inflammatory effect. These findings provide a strong foundation for the further development of this compound derivatives as potential anti-inflammatory drug candidates. Future studies will focus on in vivo evaluation of the lead compound, DMA-D3.

References

Safety Operating Guide

Navigating the Disposal of 3,7-Di-O-methylducheside A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for 3,7-Di-O-methylducheside A, a process that requires careful consideration due to the absence of a specific Safety Data Sheet (SDS). In such cases, a conservative approach, treating the substance as potentially hazardous, is paramount.

Immediate Safety and Disposal Protocol

Given the lack of specific hazard information for this compound, the following step-by-step operational and disposal plan should be implemented. This procedure is based on established guidelines for handling and disposing of uncharacterized chemical substances in a laboratory setting.

Step 1: Hazard Assessment and Waste Determination

Before beginning any disposal process, a qualified individual must conduct a thorough hazard assessment. This involves reviewing any available data on this compound, including its chemical structure, functional groups, and any known analogues. The first step is to determine if the waste is considered hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA).[1] This determination can be based on knowledge of the waste's composition or through chemical analysis if the composition is unknown.[1] All documentation related to this assessment must be kept on file.[1]

Step 2: Personal Protective Equipment (PPE)

As a precautionary measure, appropriate personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

  • Closed-toe shoes

Step 3: Waste Segregation and Containment

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting waste this compound.[1] The container must be kept tightly sealed except when adding waste.[1]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist.

  • Solid vs. Liquid Waste: If both solid and liquid forms of the compound are being disposed of, use separate, clearly labeled containers for each.

Step 4: Labeling and Storage

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and a clear description of the contents.[1]

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] The storage location should be known to all laboratory personnel.

Step 5: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Company: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Provide them with all available information about this compound, including its chemical formula (C22H20O12) and any insights from your hazard assessment.[3]

  • Follow Transportation Regulations: Ensure that the transportation of the waste from your facility complies with all local, state, and federal regulations.

Quantitative Data for Hazard Assessment

Data ParameterRelevance to DisposalValue for this compound
LD50 (Lethal Dose, 50%) Indicates the acute toxicity of the substance. A low LD50 value would necessitate more stringent handling and disposal precautions.Not Available
LC50 (Lethal Concentration, 50%) For volatile compounds, this indicates the concentration in air that is lethal to 50% of a test population. Important for assessing inhalation risks.Not Available
Flash Point The lowest temperature at which a liquid can form an ignitable mixture in air.[4] Crucial for determining fire hazards and appropriate storage and disposal methods.Not Available
Solubility in Water Affects how the substance might disperse in the environment and influences the choice of disposal method to prevent groundwater contamination.Not Available
Ecotoxicity Data Information on the potential harm to aquatic life and other organisms. This is critical for assessing the environmental impact of any potential release and for determining appropriate disposal routes.Not Available

Experimental Workflow for Safe Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical compound with no available Safety Data Sheet, such as this compound.

Workflow for Disposal of Uncharacterized Chemicals A Start: New or Uncharacterized Compound (e.g., this compound) B Search for Specific Safety Data Sheet (SDS) A->B C SDS Found? B->C D Follow Disposal Procedures Outlined in SDS C->D Yes E Conduct Hazard Assessment: - Review literature - Analyze chemical structure - Consult with EHS C->E No K End: Proper Disposal D->K F Assume Compound is Hazardous E->F G Segregate Waste: - Use compatible, sealed containers - Separate solids and liquids F->G H Label Waste Container: - 'Hazardous Waste' - Chemical Name - Accumulation Date G->H I Store in a Secure, Designated Area H->I J Contact Licensed Hazardous Waste Disposal Company I->J J->K

Caption: Disposal decision workflow for chemicals lacking a specific SDS.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and other uncharacterized chemical compounds, thereby fostering a culture of safety and regulatory compliance within their research environments.

References

Essential Safety and Handling Protocol for 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,7-Di-O-methylducheside A. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Latex gloves are not suitable for handling chemical substances.[1] Ensure gloves have long cuffs to provide additional protection.[1]
Eye and Face Protection Safety Goggles or Face ShieldTightly fitting safety goggles that protect from splashes are essential.[2][3] A face shield should be worn in situations with a higher risk of splashing.[2][3]
Body Protection Laboratory Coat or Chemical-Resistant SuitA long-sleeved lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit made of materials like coated polyethylene (B3416737) may be necessary.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6] If a fume hood is not available, a respirator with an appropriate filter for organic vapors and particulates should be used.[2][7]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.[2]
Handling and Operational Plan

A systematic approach to handling ensures safety and minimizes contamination.

2.1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Spill Kit: Confirm that a chemical spill kit is readily accessible.

  • Waste Containers: Prepare clearly labeled waste containers for solid and liquid chemical waste.

2.2. Handling Procedure:

  • Transfer to Fume Hood: Transport the container of this compound to the chemical fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Preparation: If weighing the solid, do so within the fume hood. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Execution of Experiment: Conduct all experimental manipulations within the fume hood.

  • Post-Handling: Tightly close the primary container of this compound and any containers with prepared solutions.

2.3. Post-Handling and Decontamination:

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

  • Decontaminate Equipment: Clean all glassware and equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][8]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Dispose of any solid this compound and contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated and clearly labeled solid chemical waste container.

  • Liquid Waste: Dispose of all solutions containing this compound in a labeled liquid chemical waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

  • Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid chemical waste container. For larger spills, evacuate the area and follow institutional emergency procedures.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the handling and disposal plan for this compound.

G cluster_prep 1. Pre-Handling cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Disposal RiskAssessment Risk Assessment VerifyHood Verify Fume Hood RiskAssessment->VerifyHood InspectPPE Inspect PPE VerifyHood->InspectPPE SpillKit Check Spill Kit InspectPPE->SpillKit PrepWaste Prepare Waste Containers SpillKit->PrepWaste DonPPE Don PPE PrepWaste->DonPPE Weighing Weighing & Solution Prep DonPPE->Weighing Experiment Execute Experiment Weighing->Experiment CloseContainers Close Containers Experiment->CloseContainers DeconSurfaces Decontaminate Surfaces CloseContainers->DeconSurfaces DeconEquipment Decontaminate Equipment DeconSurfaces->DeconEquipment DoffPPE Doff PPE DeconEquipment->DoffPPE WashHands Wash Hands DoffPPE->WashHands SolidWaste Solid Waste Disposal WashHands->SolidWaste LiquidWaste Liquid Waste Disposal WashHands->LiquidWaste ContainerDisposal Container Disposal WashHands->ContainerDisposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.